molecular formula C24H40O8S B164214 7-Sulfocholic acid CAS No. 60320-05-0

7-Sulfocholic acid

Katalognummer: B164214
CAS-Nummer: 60320-05-0
Molekulargewicht: 488.6 g/mol
InChI-Schlüssel: RRVLNNMINXAIKC-OELDTZBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Sulfocholic acid is a cholanoid. It is a conjugate acid of a cholate 7-sulfate(2-).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVLNNMINXAIKC-OELDTZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185040
Record name (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Sulfocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60320-05-0
Record name (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60320-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Sulfocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

7-Sulfocholic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Therapeutic Potential in Metabolic Regulation [1]

Executive Summary

7-Sulfocholic acid (CA7S), chemically identified as cholic acid 7-sulfate , is a specific sulfated metabolite of the primary bile acid cholic acid.[2] Historically considered a minor metabolite involved in detoxification, CA7S has recently emerged as a potent, gut-restricted signaling molecule.[1] It acts as a selective agonist for the G-protein-coupled bile acid receptor TGR5 (GPBAR1), stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells.[1][3]

This guide provides a comprehensive technical analysis of CA7S, detailing its stereochemical configuration, physicochemical stability, enzymatic biosynthesis via SULT2A1 , and validated protocols for its chemical synthesis and LC-MS/MS quantification.

Chemical Identity & Structural Analysis[1]

Nomenclature and Constitution

CA7S is the sulfuric acid monoester of cholic acid at the C-7 position.[2] Unlike the more common 3-sulfates (which are the primary detoxification products in humans), 7-sulfation preserves the amphipathic nature required for specific receptor interactions while preventing re-absorption toxicity.

ParameterTechnical Detail
IUPAC Name (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyl-9-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid
Common Name Cholic acid 7-sulfate; 7-Sulfocholic acid; CA7S
CAS Number 60320-05-0
Molecular Formula C₂₄H₄₀O₈S
Molecular Weight 488.64 g/mol
Monoisotopic Mass 488.2444 Da
Stereochemistry 3α, 7α, 12α-trihydroxy (parent); Sulfate at 7α-position
Structural Connectivity (Graphviz Visualization)

The following diagram illustrates the structural connectivity and the specific site of sulfation relative to the steroid core.

CA7S_Structure cluster_steroid Steroid Core (5β-cholane) cluster_sidechain Side Chain (C17) C3 C3-OH (α) (Unmodified) C7 C7-O-Sulfate (α) (Target Modification) Sulfate SO3H Group C7->Sulfate Ester Bond C12 C12-OH (α) (Unmodified) Core Steroid Skeleton (A/B/C/D Rings) Core->C3 Core->C7 Core->C12 C24 C24-Carboxyl (COOH) Core->C24

Caption: Structural topology of 7-Sulfocholic Acid, highlighting the critical 7α-sulfation site distinct from the 3α and 12α hydroxyl groups.

Physicochemical Properties[1][2][4][11]

CA7S exhibits distinct solubility and stability profiles compared to its non-sulfated parent, Cholic Acid (CA). The addition of the sulfate group at C-7 significantly lowers the pKa of the molecule (due to the sulfate moiety), increasing its water solubility and preventing passive re-absorption across the intestinal epithelium.

PropertyValue / CharacteristicImplication for Research
Solubility (Water) > 10 mg/mL (High)Highly soluble in aqueous buffers; suitable for in vitro cell assays without DMSO carriers.[1]
pKa (Sulfate) ~ -1.0 to -1.5Ionized (anionic) at all physiological pH levels.[1]
pKa (Carboxyl) ~ 4.5 - 5.0Typical bile acid acidity; exists as a dianion at intestinal pH.[1]
Stability (pH) Stable at pH 2.0 – 10.0Resistant to acid hydrolysis in the stomach; stable in intestinal fluid.[1]
Critical Micelle Conc. Higher than CALess likely to form micelles alone; acts as a monomeric ligand.[1]
Membrane Permeability Low (Passive)Gut-Restricted: Does not easily cross membranes passively; requires transporters (e.g., MRPs) for efflux.[1]

Biosynthesis & Mechanism of Action

Enzymatic Biosynthesis

In biological systems, CA7S is synthesized primarily in the liver by the sulfotransferase enzyme SULT2A1 (Hydroxysteroid Sulfotransferase). While SULT2A1 preferentially sulfates the 3-position (leading to detoxification and excretion), specific physiological conditions—such as those induced by bariatric surgery (Sleeve Gastrectomy)—shift the metabolic pool towards 7-sulfation.

Signaling Pathway (TGR5 Axis)

CA7S functions as a "molecular switch" in the gut. Unlike hydrophobic bile acids that are rapidly reabsorbed, CA7S remains in the intestinal lumen where it activates TGR5 on L-cells, driving GLP-1 secretion.[1]

Pathway_Mechanism Cholesterol Cholesterol CA Cholic Acid (CA) Cholesterol->CA CYP7A1/CYP8B1 CA7S 7-Sulfocholic Acid (CA7S) (Gut Lumen) CA->CA7S Sulfation via SULT2A1 SULT2A1 Enzyme: SULT2A1 (Liver/Gut) TGR5 Receptor: TGR5 (L-Cell Surface) CA7S->TGR5 Agonist Binding (EC50 ~ 0.17 µM) GLP1 GLP-1 Secretion TGR5->GLP1 cAMP Signaling Glucose Improved Glucose Tolerance GLP1->Glucose Insulin Secretion

Caption: The biosynthetic and functional pathway of CA7S, from hepatic synthesis via SULT2A1 to TGR5-mediated GLP-1 secretion.[1][4]

Experimental Protocols

Chemical Synthesis of 7-Sulfocholic Acid

Objective: To synthesize high-purity CA7S for use as a reference standard or experimental reagent. Principle: Selective sulfation of the C-7 hydroxyl group requires protection of the C-24 carboxylic acid and careful control of stoichiometry to avoid 3-sulfation or disulfation.[1]

Reagents:

  • Cholic Acid (Starting Material)[2][3][5][6][7][4][8]

  • Methanol / Acetyl Chloride (for esterification)[1]

  • Chlorosulfonic acid (

    
    ) or Sulfur trioxide-pyridine complex (
    
    
    
    )[1]
  • Dimethylformamide (DMF) & Triethylamine (

    
    )
    

Protocol:

  • Protection (C-24 Methyl Esterification):

    • Dissolve Cholic Acid (1 eq) in dry Methanol.

    • Add Acetyl Chloride (catalytic amount) at 0°C.

    • Stir at room temperature (RT) for 12 hours.

    • Evaporate solvent to yield Methyl Cholate.

  • Selective Sulfation (C-7 Targeting):

    • Dissolve Methyl Cholate in anhydrous DMF/Pyridine (1:1).

    • Add Chlorosulfonic acid (1.1 eq) dropwise at -10°C. Note: Low temperature favors kinetic control, preferentially targeting the less sterically hindered 7-OH over the 12-OH, though 3-OH competition exists.[1] Purification is required.

    • Alternatively, use Sulfur trioxide-pyridine complex (1.2 eq) at RT for 2 hours for milder conditions.

    • Quench with water.

  • Deprotection (Hydrolysis):

    • Treat the sulfated ester with 1M NaOH (aq) / Methanol (1:1) at RT for 4 hours.

    • Critical Step: Do not heat excessively to prevent desulfation.

  • Purification:

    • Neutralize to pH 7.0 with dilute HCl.

    • Purify via Flash Chromatography (C18 Reverse Phase).

    • Mobile Phase: Water/Acetonitrile gradient (0%

      
       50% ACN).
      
    • Collect fractions containing the mono-sulfate (verify by MS).[2]

LC-MS/MS Quantification Method

Objective: Quantify CA7S in biological matrices (serum, feces, tissue).

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transition:

    • Precursor Ion: 487.2 m/z

      
      [1]
      
    • Product Ion: 96.9 m/z

      
       (Diagnostic for sulfate group)
      
    • Secondary Product: 407.3 m/z (Loss of sulfate,

      
      )[1]
      

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0). Alkaline pH improves peak shape for sulfated bile acids.

  • Mobile Phase B: Acetonitrile / Methanol (50:50).

  • Gradient: 10% B to 60% B over 10 minutes.

  • Separation Note: CA7S must be chromatographically resolved from Cholic Acid 3-Sulfate (CA3S). CA7S typically elutes after CA3S on C18 columns due to slight differences in hydrophobicity caused by the position of the sulfate.

References

  • Chaudhari, S. N., et al. (2021).[5] A gut-restricted bile acid agonist, cholic acid-7-sulfate, contributes to the metabolic benefits of bariatric surgery.[1][5] Nature .[9][10]

  • Alnouti, Y. (2009).[6] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences .

  • Cayman Chemical. (n.d.). Cholic Acid 7-sulfate Product Information. Cayman Chemical .[2]

  • Unitas, L., et al. (2020). Synthetic derivatives of cholic acid 7-sulfate and uses thereof. WIPO Patent WO2020117945A1 .

  • Huang, J., et al. (2021). LC-MS/MS Method for the Simultaneous Quantification of Bile Acids and Their Sulfates. Journal of Lipid Research .

Sources

Technical Guide: 7-Sulfocholic Acid (CA7S) Mechanism of Action on TGR5

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physiological context, and experimental characterization of 7-Sulfocholic acid (CA7S) acting on the TGR5 receptor.

Executive Summary

7-Sulfocholic acid (CA7S), also known as Cholic acid 7-sulfate, is an endogenous, gut-restricted metabolite of cholic acid that functions as a potent and selective agonist of the TGR5 (GPBAR1) receptor.[1][2][3][4] Unlike its parent compound Cholic Acid (CA), which is a weak agonist, the 7-sulfation modification significantly enhances TGR5 activation efficacy (EC₅₀ ≈ 0.013–0.17 µM).

CA7S has emerged as a critical biomarker and therapeutic agent following bariatric surgery (specifically sleeve gastrectomy), where its luminal concentrations rise dramatically. Its mechanism of action is defined by gut-restricted signaling : it activates TGR5 on enteroendocrine L-cells to stimulate GLP-1 secretion without significant systemic absorption, thereby mitigating off-target effects (e.g., gallbladder filling, pruritus) associated with systemic TGR5 agonists.[4]

Structural Basis & Pharmacology

Chemical Identity
  • Systematic Name:

    
    -dihydroxy-7-sulfo-5\beta-cholan-24-oic acid
    
  • Parent Scaffold: Cholic Acid (CA)[1][5]

  • Modification: Sulfation at the C7 hydroxyl group (

    
    -position).
    
  • Solubility Profile: Highly hydrophilic due to the sulfate group, preventing passive diffusion across the intestinal epithelium and sequestering the molecule within the gut lumen.

Structure-Activity Relationship (SAR)

TGR5 binds bile acids in a hydrophobic pocket formed by transmembrane helices TM2, TM3, TM5, and TM6.

  • Parent CA Activity: Cholic acid is a weak TGR5 agonist (EC₅₀ > 10 µM).

  • Sulfation Impact: While 3-sulfation often reduces TGR5 affinity for some bile acids (e.g., Lithocholic acid), 7-sulfation of CA creates a favorable electrostatic or steric interaction within the TGR5 orthosteric site, dramatically lowering the EC₅₀ to the nanomolar/low-micromolar range.

  • Selectivity: CA7S is highly selective for TGR5 over the nuclear receptor FXR (Farnesoid X Receptor), distinguishing it from dual agonists like INT-767.

Molecular Mechanism of Action[6]

The activation of TGR5 by CA7S follows a canonical Gs-protein coupled receptor signaling cascade, specifically localized to the basolateral membrane of enteroendocrine L-cells in the distal ileum and colon.

Signaling Cascade
  • Ligand Binding: CA7S binds to the extracellular/transmembrane orthosteric pocket of TGR5.

  • Conformational Change: The receptor undergoes a conformational shift, facilitating the exchange of GDP for GTP on the G

    
    s subunit.[6]
    
  • cAMP Production: Activated G

    
    s stimulates Adenylate Cyclase (AC), converting ATP to cyclic AMP (cAMP).[6]
    
  • Effector Activation:

    • PKA Pathway: cAMP activates Protein Kinase A (PKA), which phosphorylates ATP-sensitive

      
       channels (
      
      
      
      ) and voltage-gated
      
      
      channels.
    • EPAC Pathway: cAMP activates Exchange Protein Directly Activated by cAMP (EPAC).[6]

  • Exocytosis: The resulting intracellular

    
     influx triggers the fusion of GLP-1 containing secretory granules with the plasma membrane.
    
  • Physiological Output: Secretion of Glucagon-Like Peptide-1 (GLP-1) into the portal circulation, enhancing insulin secretion and glucose tolerance.

Visualization: CA7S Signaling Pathway

The following diagram illustrates the signal transduction pathway in the Enteroendocrine L-Cell.

CA7S_Signaling cluster_cell Enteroendocrine L-Cell CA7S 7-Sulfocholic Acid (CA7S) (Gut Lumen) TGR5 TGR5 Receptor (Basolateral Membrane) CA7S->TGR5 Ligand Binding Gs Gs Protein (Activation) TGR5->Gs GDP-GTP Exchange AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA / EPAC cAMP->PKA Activation Calcium Intracellular Ca2+ Influx PKA->Calcium Channel Phosphorylation GLP1 GLP-1 Secretion (Incretin Effect) Calcium->GLP1 Vesicle Fusion Glucose Improved Glucose Tolerance GLP1->Glucose Systemic Effect

Caption: Figure 1. TGR5 signaling cascade activated by CA7S in enteroendocrine L-cells leading to GLP-1 secretion.[1][3][4][5]

Physiological Context & Safety Profile

The "Sleeve Gastrectomy" Connection

Research indicates that CA7S is not merely a metabolic waste product but a regulated signal. Following Vertical Sleeve Gastrectomy (VSG), luminal levels of CA7S increase significantly in both murine models and human patients. This elevation is hypothesized to drive the remission of Type 2 Diabetes often seen post-surgery, independent of weight loss.

Gut Restriction (The Safety Advantage)

A major bottleneck in TGR5 drug development has been systemic toxicity. Systemic TGR5 agonists often cause:

  • Gallbladder filling/distension (via smooth muscle relaxation).

  • Pruritus (itch) via TGR5 activation on sensory neurons.[7]

  • Cardiovascular effects.

CA7S Advantage: Due to the sulfate group, CA7S has low membrane permeability. It activates TGR5 on the luminal side (or accessible basolateral pockets via local transport) but does not enter the systemic circulation in significant quantities. This confines its action to the gut-liver axis, avoiding systemic side effects.[4]

Experimental Protocols for Validation

To validate the activity of CA7S or analogous sulfated bile acids, the following experimental workflows are recommended.

In Vitro: cAMP FRET Assay (NCI-H716 Cells)

Objective: Quantify TGR5 activation potency (EC₅₀).

  • Cell Line: NCI-H716 (Human enteroendocrine L-cell line).

  • Reagents:

    • HTRF cAMP dynamic 2 kit (Cisbio) or Lance Ultra cAMP kit.

    • CA7S (Synthesis or commercial source, e.g., Cayman Chemical).

    • Control: TLCA (Lithocholic acid) as positive control; Vehicle (DMSO) as negative.

  • Protocol:

    • Seed 10,000 cells/well in 384-well low-volume plates.

    • Incubate with stimulation buffer containing IBMX (PDE inhibitor) for 30 mins.

    • Add serial dilutions of CA7S (Range: 1 nM to 100 µM).

    • Incubate for 30–60 minutes at RT.

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read FRET signal (665 nm / 620 nm ratio).

  • Data Analysis: Plot dose-response curve using 4-parameter logistic regression.

In Vivo: Oral Glucose Tolerance Test (OGTT)

Objective: Assess physiological efficacy on glucose homeostasis.

  • Subjects: Diet-Induced Obese (DIO) C57BL/6J mice.

    • Control Group: Wild Type (WT).[7]

    • Validation Group: TGR5 Knockout (

      
      ) to confirm specificity.
      
  • Dosing:

    • Administer CA7S (e.g., 50 mg/kg) or Vehicle via oral gavage.

    • Wait 30 minutes (Tmax for gut activation).

  • Challenge: Administer Glucose (2 g/kg) via oral gavage.

  • Measurement:

    • Measure blood glucose at t = 0, 15, 30, 60, 90, 120 min.

    • Collect plasma at t=15 min for GLP-1 ELISA quantification.

  • Success Criteria: Significant reduction in AUC (Glucose) and elevation in GLP-1 in WT mice, with effect abolished in TGR5-/- mice.

Visualization: Experimental Workflow

Experimental_Workflow Synthesis CA7S Sourcing (Synthesis/Purification) InVitro In Vitro Validation (NCI-H716 cAMP Assay) Synthesis->InVitro Screen Potency InVivo In Vivo Efficacy (OGTT in DIO Mice) InVitro->InVivo If EC50 < 1µM Specificity Target Validation (TGR5 -/- Mice) InVivo->Specificity Control Group Outcome Data Output: EC50 & GLP-1 Levels InVivo->Outcome Specificity->Outcome Confirm Mechanism

Caption: Figure 2. Integrated workflow for validating CA7S efficacy and specificity.

Data Summary: Comparative Potency

The following table summarizes the potency of CA7S relative to other standard bile acids.

CompoundTGR5 Potency (EC₅₀)Systemic ExposurePrimary Utility
7-Sulfocholic Acid (CA7S) 0.013 – 0.17 µM Low (Gut Restricted) Safe Metabolic Agonist
Lithocholic Acid (LCA)~0.03 µMHigh (Toxic)Reference Agonist
Cholic Acid (CA)> 10 µMHighWeak Endogenous Ligand
INT-777~0.82 µMHighSynthetic Tool

Note: EC₅₀ values are assay-dependent (typically HTRF cAMP in NCI-H716 or CHO-TGR5 cells).

References

  • Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature/NIH. Available at: [Link] (Note: Contextual match for mechanism).

  • The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation. PubMed Central. Available at: [Link]

  • Mechanism of action of the bile acid receptor TGR5 in obesity. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Synthetic derivatives of cholic acid 7-sulfate and uses thereof.Google Patents (WO2020117945A1).

Sources

Technical Guide: Biological Functions & Analytical Profiling of Sulfated Bile Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Historically, sulfation of bile acids (BAs) was categorized strictly as a Phase II detoxification pathway—a mechanism to increase hydrophilicity and facilitate urinary excretion during cholestasis. This view is now obsolete.

Recent high-impact findings have shifted the paradigm: Sulfated bile acids (SBAs) are active biological ligands. While sulfation indeed attenuates the toxicity of hydrophobic BAs (like Lithocholic Acid), it simultaneously generates specific ligands for immune regulation. The discovery that Cholic Acid 7-Sulfate (CA7S) acts as a potent endogenous antigen for Mucosal-Associated Invariant T (MAIT) cells via the MR1 protein has established a direct link between hepatic metabolism and host immunity.[1]

This guide provides a technical deep-dive into the enzymology, transport kinetics, immune signaling, and quantification of SBAs, offering actionable protocols for researchers.

Part 2: Biochemical Foundation

Enzymology: The SULT2A1 Gatekeeper

The sulfation of bile acids is primarily catalyzed by Sulfotransferase 2A1 (SULT2A1) . This cytosolic enzyme transfers a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl groups of BAs.

  • Substrate Specificity: SULT2A1 exhibits high affinity for the 3-OH position of monohydroxy BAs (e.g., Lithocholic Acid) but can also sulfate the 7-OH position of primary BAs (e.g., Cholic Acid), generating CA7S.

  • Regulation: SULT2A1 expression is regulated by nuclear receptors FXR , PXR , and CAR . In cholestatic conditions, PXR activation upregulates SULT2A1 as a protective mechanism to enhance BA elimination.

Physicochemical Transformation

Sulfation dramatically alters the pharmacokinetics of BAs:

  • Solubility: Increases water solubility, allowing renal excretion (crucial when biliary excretion is blocked).

  • Toxicity: The addition of the sulfate group prevents the formation of cytotoxic micelles and reduces membrane disruption capabilities.

  • Receptor Affinity: Generally decreases affinity for metabolic receptors (FXR, TGR5) while creating affinity for immune receptors (MR1).

Part 3: Physiological Transport & Metabolism

Unlike non-sulfated BAs which rely on BSEP for canalicular efflux, SBAs utilize distinct transporters. This separation is critical for maintaining bile flow and preventing hepatotoxicity.

The Trans-Inhibition Mechanism

A critical, often overlooked phenomenon is trans-inhibition . High concentrations of sulfated BAs (e.g., Taurolithocholate sulfate) can inhibit BSEP (ABCB11) from the canalicular side. This acts as a negative feedback loop: if sulfated species accumulate in the bile, they slow down the export of potentially toxic unsulfated BAs, preventing bile duct injury.

Transport Pathway Diagram

BATransport cluster_hepatocyte Hepatocyte Cytosol cluster_canaliculus Bile Canaliculus cluster_blood Systemic Circulation / Urine BA Unsulfated BA (e.g., LCA, CA) SBA Sulfated BA (e.g., LCA-S, CA7S) BA->SBA Sulfation BSEP BSEP (ABCB11) BA->BSEP MRP2 MRP2 (ABCC2) SBA->MRP2 SBA->BSEP Trans-Inhibition MRP3 MRP3/4 (Basolateral) SBA->MRP3 SULT2A1 Enzyme: SULT2A1 (Donor: PAPS) SULT2A1->SBA Bile Bile Flow Urine Urinary Excretion (Cholestasis Marker) Immune Immune System (MAIT Cells) MRP2->Bile Major Route BSEP->Bile MRP3->Urine Renal Clearance MRP3->Immune Signaling (CA7S)

Figure 1: Transport topology of sulfated bile acids. Note the distinct efflux via MRP2 and MRP3, and the inhibitory feedback on BSEP.

Part 4: Signaling & Receptor Modulation

This section details the divergence between metabolic silencing and immune activation.[2]

Metabolic Silencing (FXR/TGR5)

Sulfation acts as a "switch off" mechanism for classical BA receptors.

  • FXR (Nuclear): Sulfated BAs have significantly reduced affinity for FXR compared to their unsulfated counterparts (CDCA > DCA > LCA). They do not effectively induce SHP or repress CYP7A1, preventing the suppression of BA synthesis during detoxification.

  • TGR5 (Membrane): While LCA is a potent TGR5 agonist, LCA-sulfate is a weak partial agonist or antagonist. This prevents excessive GLP-1 release or energy expenditure signals during states of toxic BA accumulation.

Immune Activation: The MAIT Cell Axis

The Breakthrough: Cholic Acid 7-Sulfate (CA7S) is not just waste. It is a specific ligand for MR1 (MHC class I-related protein) .[2]

  • Mechanism: CA7S binds to the MR1 pocket and is presented to the T-cell receptor (TCR) on MAIT cells.[1][2]

  • Outcome: Unlike bacterial ligands (riboflavin derivatives) that induce inflammation, CA7S promotes MAIT cell survival and a homeostatic gene signature.[1][2]

  • Implication: The liver communicates with the immune system via sulfated metabolites to maintain tolerance.

MAITSignaling cluster_APC Antigen Presenting Cell cluster_MAIT MAIT Cell MR1 MR1 Protein TCR TCR (Semi-invariant) MR1->TCR Presentation CA7S CA7S (Sulfated BA) CA7S->MR1 Loading Survival Cell Survival Proliferation TCR->Survival Homeostasis Homeostatic Cytokines TCR->Homeostasis

Figure 2: The Liver-Immune Axis. CA7S acts as a host-derived antigen presented by MR1 to regulate MAIT cell function.[1][2]

Part 5: Clinical Significance & Biomarkers

Urinary Sulfated Bile Acids (USBA)

In healthy individuals, urinary BA levels are negligible. In cholestasis (e.g., Biliary Atresia, Intrahepatic Cholestasis of Pregnancy), sulfation becomes the dominant clearance pathway.

  • Diagnostic Value: USBA levels correlate strongly with serum total bile acids but offer higher specificity for obstructive cholestasis.

  • Biomarker Utility: High USBA indicates functional SULT2A1 activity and effective renal clearance, potentially predicting better prognosis than patients with high serum BAs but low USBA (indicating SULT2A1 failure).

Part 6: Experimental Methodologies

Quantification Protocol: LC-MS/MS

Sulfated BAs are more polar and acidic than unsulfated BAs. Standard lipid extraction protocols often result in poor recovery.

Protocol: "One-Pot" Extraction for Serum/Plasma

  • Sample: 50 µL Serum/Plasma.

  • Internal Standard: Add 10 µL of deuterated standard mix (e.g., d4-GCA, d4-TCA) in methanol.

  • Precipitation: Add 450 µL of Methanol:Acetonitrile (1:1 v/v) . Note: The 1:1 mix provides optimal recovery for both polar sulfates and non-polar precursors.

  • Vortex: 1 min at high speed.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 400 µL to a new tube.

  • Evaporation: Dry under nitrogen stream at 35°C.

  • Reconstitution: Dissolve in 100 µL 50% Methanol in Water (containing 5mM Ammonium Acetate) .

  • Analysis: Inject 5-10 µL into LC-MS/MS.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile/Methanol (95:5) + 5mM Ammonium Acetate.

  • Gradient: Linear gradient from 20% B to 95% B over 10 mins.

MS Parameters (Negative Mode):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V)
G-LCA-Sulfate 528.6 448.6 40
T-LCA-Sulfate 578.6 514.6 45

| CA-7-Sulfate | 487.6 | 407.6 | 35 |

Chemical Synthesis of Standards

If commercial standards are unavailable:

  • Protection: Selectively protect 3-OH and 12-OH groups of Cholic Acid using acetic anhydride.

  • Sulfation: React with Sulfur Trioxide-Pyridine complex in DMF at 50°C.

  • Deprotection: Mild alkaline hydrolysis to remove acetyl groups while retaining the sulfate ester.

  • Purification: HPLC purification is mandatory to remove isomers.

Part 7: References

  • Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences. [Link]

  • Sulfated bile acid is a host-derived ligand for MAIT cells. Science Immunology. [Link][2]

  • Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump. Journal of Biological Chemistry. [Link]

  • Bile Acid Quantification by Liquid Chromatography–Tandem Mass Spectrometry. MDPI Molecules. [Link]

  • Urinary Sulfated Bile Acids: A New Simple Urine Test for Cholestasis. Journal of Pediatric Surgery. [Link]

  • The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Digestive Diseases. [Link]

Sources

Evolutionary Conservation of Bile Acid Sulfation: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bile acid (BA) sulfation is a critical Phase II detoxification pathway that has evolved from regulating bile alcohols in lower vertebrates to managing hydrophobic bile acids in mammals.[1] For drug developers, understanding this pathway is not merely an academic exercise; it is a safety necessity. The "Sulfation Shunt"—the compensatory upregulation of sulfotransferases (SULTs) during cholestasis—provides a vital urinary excretion route when biliary clearance fails.

Critical Insight for Researchers: While the function (detoxification) is conserved, the enzymology is divergent. Humans rely on SULT2A1 to sulfate the 3-OH position of toxic lithocholic acid (LCA).[2][3] In contrast, mice—the primary preclinical model—utilize Sult2a8 to sulfate the 7-OH position. This distinct regioselectivity means murine models may not accurately predict human susceptibility to LCA-induced hepatotoxicity, a frequent cause of drug attrition.

Part 1: The Evolutionary Divergence (Human vs. Murine Models)

Evolutionary pressure has conserved the sulfation mechanism to protect the liver from the detergent properties of hydrophobic bile acids. However, the specific enzymatic machinery has drifted, creating a "translational gap" in preclinical safety testing.

Comparative Enzymology

In lower vertebrates like Danio rerio (Zebra fish), SULT3 isoforms sulfate bile alcohols (e.g., petromyzonol). As vertebrates evolved to produce C24 bile acids, the SULT2 family expanded.

The Translational Trap:

  • Humans: Express SULT2A1 (major) and SULT2A8 (pseudogene/inactive). SULT2A1 exhibits high affinity for the 3-OH group of monohydroxy BAs (LCA).

  • Mice: Express a cluster of isoforms (Sult2a1, 2a2, 2a8). Recent crystallographic data confirms that Sult2a8 is the dominant isoform for BA clearance, preferentially targeting the 7-OH position.[4]

Table 1: Species-Specific Sulfation Characteristics
FeatureHumanMouse (Mus musculus)Rat
Dominant Isoform SULT2A1Sult2a8 (major), Sult2a1Sult2a1
Primary Regioselectivity 3-OH (e.g., LCA

LCA-3-Sulfate)
7-OH (e.g., CA

CA-7-Sulfate)
3-OH
Substrate Preference Lithocholic Acid (LCA) > DHEACholic Acid (CA) derivativesDHEA > BAs
Cholestatic Response Moderate upregulation (FXR mediated)Robust upregulation (Sult2a1/2a8)Moderate
Excretion Route Renal (Urine)Fecal & RenalFecal & Renal

Technical Note: When testing FXR agonists, be aware that mouse models possess a higher intrinsic capacity to detoxify 7-OH BAs (like Cholic Acid) than humans. A drug that appears safe in mice may cause cholestatic accumulation of 3-OH BAs in humans if SULT2A1 is inhibited or overwhelmed.

Part 2: The "Sulfation Shunt" Mechanism

Under normal physiological conditions, sulfation is a minor pathway (<2% of the BA pool).[5] However, during obstructive cholestasis or transporter failure (e.g., BSEP inhibition), the "Sulfation Shunt" is activated.

Pathway Logic
  • Accumulation: Hydrophobic BAs accumulate in the hepatocyte.

  • Activation: Nuclear receptors (FXR, PXR, VDR) sense the overload and upregulate SULT2A1.

  • Conjugation: SULT2A1 transfers a sulfonate group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the BA.

  • Evasion: The resulting BA-Sulfate is negatively charged and cannot be reabsorbed by the apical sodium-dependent bile acid transporter (ASBT) in the ileum.

  • Elimination: The sulfate is effluxed into plasma by MRP3/4 and filtered by the kidneys into urine.

Visualization: The Sulfation Shunt & Excretion Pathway

SulfationShunt cluster_Liver Hepatocyte (Liver) cluster_Kidney Renal System cluster_Intestine Intestine BA Hydrophobic Bile Acid (LCA/DCA) SULT SULT2A1 (Enzyme) BA->SULT FXR FXR Activation (Sensor) BA->FXR Ligand Binding ASBT ASBT Transporter (Ileum) BA->ASBT Enterohepatic Recycling PAPS PAPS (Cofactor) PAPS->SULT BAS Bile Acid-Sulfate (High Water Solubility) SULT->BAS Sulfonation MRP MRP3 / MRP4 (Basolateral Efflux) BAS->MRP Efflux to Blood BAS->ASBT BLOCKED (No Reabsorption) Feces Fecal Excretion BAS->Feces Minor Route FXR->SULT Upregulation Urine Urinary Excretion (Elimination) MRP->Urine Systemic Circulation -> Filtration

Figure 1: The "Sulfation Shunt" mechanism. Sulfation renders bile acids unrecognizable to the ASBT transporter, forcing renal elimination and breaking the enterohepatic toxicity cycle.

Part 3: Experimental Methodologies

To validate SULT2A1 activity or inhibition during drug development, robust assays are required.

In Vitro Enzymatic Assay (SULT2A1 Activity)

This protocol measures the transfer of the sulfonate group.

Reagents:

  • Recombinant Human SULT2A1 (commercially available or expressed in HEK293).

  • Substrate: Lithocholic Acid (LCA) at 1–100 µM.

  • Cofactor: PAPS (Universal sulfate donor) at 20 µM.

  • Buffer: 50 mM Potassium Phosphate (pH 7.4) + 5 mM MgCl₂.

Workflow:

  • Pre-incubation: Mix Buffer, SULT2A1 (0.5 µg), and LCA. Equilibrate at 37°C for 5 min.

  • Initiation: Add PAPS to start the reaction.

  • Incubation: Incubate for 10–30 minutes (ensure linear range).

  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., LCA-d4).

  • Separation: Centrifuge at 15,000 x g for 10 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Quantification Protocol

Quantifying sulfated bile acids requires specific attention to source fragmentation, as the sulfate group is labile.

Instrument Settings (Triple Quadrupole):

  • Ionization: ESI Negative Mode (Sulfates ionize efficiently in negative mode).

  • Source Temp: 450–500°C.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0). Alkaline pH improves peak shape for acidic BAs.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

Table 2: Key MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Notes
LCA-3-Sulfate 455.3 [M-H]⁻ 96.9 [HSO₄]⁻ -60 Common generic sulfate transition
Tauro-LCA-Sulfate 560.3 [M-H]⁻ 560.3 or 455 -30 Divalent; often monitored as parent
Glyco-LCA-Sulfate 512.3 [M-H]⁻ 74.0 (Glycine) -45 Monitor Glycine fragment

| LCA (Unsulfated) | 375.3 [M-H]⁻ | 375.3 | -20 | Pseudo-MRM often used |

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Urine/S9) Crash Protein Precipitation (MeOH + IS) Sample->Crash Add 3:1 ACN Spin Centrifugation 15,000g, 10min Crash->Spin LC LC Separation (C18, pH 9.0) Spin->LC Supernatant MS MS/MS Detection (ESI Negative) LC->MS Elution Data Quantification (MRM: 97 m/z) MS->Data Integration

Figure 2: Standardized workflow for quantification of sulfated bile acids using LC-MS/MS.

Part 4: Therapeutic Implications

SULT2A1 as a Drug Target

In cholestatic liver diseases (PBC, PSC), the goal is to reduce the pool of toxic hydrophobic bile acids.

  • FXR Agonists (e.g., Obeticholic Acid): Directly bind to the Farnesoid X Receptor, which binds to the IR0 element in the SULT2A1 promoter, increasing expression.

  • PXR Agonists: Also upregulate SULT2A1 but have a broader effect on CYP3A4 (hydroxylation).

Drug-Induced Liver Injury (DILI)

Many drugs cause cholestasis by inhibiting BSEP. If a drug also inhibits SULT2A1, it removes the hepatocyte's "safety valve," leading to rapid accumulation of toxic LCA and necrosis.

  • Screening Recommendation: During lead optimization, screen compounds for SULT2A1 inhibition using the enzymatic assay described in Section 3.1.

References

  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[4][5][6][7] Toxicological Sciences, 108(2), 225–246. Link

  • Hofmann, A. F., & Hagey, L. R. (2008).[8] Bile Acids: Chemistry, Pathochemistry, Biology, Pathobiology, and Therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461–2483. Link

  • Huang, J., et al. (2010). Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1).[2][4][9] Xenobiotica, 40(3), 184-194.[4] Link

  • Garcia-Ordonez, R. D., et al. (2013). Structural Basis of Sulfotransferase SULT2A1 Inhibition by Lithocholic Acid. Journal of Biological Chemistry. Link

  • Cook, I., et al. (2009). The structural basis for substrate specificity and catalysis in human SULT2A1. Drug Metabolism and Disposition. Link

  • Staudinger, J. L., et al. (2013). Nuclear Receptor-Mediated Regulation of the Sulfation Shunt Pathway.[6][8] Drug Metabolism Reviews. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 7-Sulfocholic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 7-Sulfocholic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 7-Sulfocholic acid, a sulfated metabolite of the primary bile acid, cholic acid, is an important analyte in the study of hepatobiliary diseases and drug-induced liver injury. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established principles of bioanalytical method validation to ensure accuracy, precision, and reliability, in accordance with regulatory expectations.[1]

Introduction: The Significance of 7-Sulfocholic Acid Quantification

Bile acids are critical signaling molecules involved in the regulation of lipid, glucose, and energy metabolism.[2][3] Their concentrations and composition in biological fluids are indicative of liver function and gut microbiome activity.[4] Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[5] 7-Sulfocholic acid is formed in the liver and gut through the conjugation of a sulfate group to the 7-hydroxy position of cholic acid.[6] The quantification of individual bile acid species, including their sulfated metabolites, is crucial as they possess distinct physiological and toxicological properties.[5] Altered levels of sulfated bile acids have been associated with cholestatic liver diseases, where they may serve as potential biomarkers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of bile acids in biological matrices due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[7] This application note provides a comprehensive protocol for the reliable quantification of 7-Sulfocholic acid, addressing the analytical challenges associated with this class of molecules, such as their structural diversity and the need for robust chromatographic separation.[8]

Experimental Workflow Overview

The analytical workflow for the quantification of 7-Sulfocholic acid is a multi-step process designed to ensure accurate and reproducible results. The key stages involve efficient sample preparation to isolate the analyte from the complex plasma matrix, followed by optimized liquid chromatography for the separation of 7-Sulfocholic acid from other bile acids, and finally, sensitive and specific detection by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (Cholic acid 7-sulfate-d4) precip Protein Precipitation (Acetonitrile) plasma->precip is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve integrate->curve quantify Quantification curve->quantify

Figure 1: Overall experimental workflow for 7-Sulfocholic acid quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • 7-Sulfocholic acid (analytical standard, ≥98% purity) (Cayman Chemical or equivalent)[6]

    • Cholic acid 7-sulfate-d4 (deuterated internal standard) (MedChemExpress or equivalent)[9]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., Milli-Q)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Biological Matrix:

    • Human plasma (K2-EDTA as anticoagulant)

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for the generation of a reliable calibration curve and quality control samples. The use of a deuterated internal standard (IS) is critical to compensate for variability in sample preparation and matrix effects.[10] Cholic acid 7-sulfate-d4 is the ideal IS as it is structurally and chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

Protocol:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of 7-Sulfocholic acid and dissolve in 1 mL of methanol.

    • Accurately weigh 1 mg of Cholic acid 7-sulfate-d4 and dissolve in 1 mL of methanol.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare a series of working solutions of 7-Sulfocholic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working solution of the internal standard (Cholic acid 7-sulfate-d4) at a concentration of 100 ng/mL by diluting the stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[2] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the bile acids in solution.

Protocol:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Rationale: The chromatographic separation is paramount for the accurate quantification of bile acids, especially to resolve isobaric species.[8] A C18 reversed-phase column is well-suited for retaining and separating bile acids. The mobile phase composition, including the use of additives like formic acid or ammonium formate, is optimized to achieve good peak shape and ionization efficiency in negative ion mode.[7][11] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Liquid Chromatography Parameters:

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
Gradient Optimized for separation of bile acids (e.g., start at 30% B, ramp to 95% B)
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Condition
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3500 V
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for 7-Sulfocholic Acid and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Transition
7-Sulfocholic acid487.2407.3Requires optimizationThe precursor ion corresponds to the deprotonated molecule [M-H]⁻. The fragmentation of sulfated compounds in negative ion mode often involves the neutral loss of SO₃ (80 Da).[12] Thus, the product ion at m/z 407.3 represents the deprotonated cholic acid molecule after the loss of the sulfate group.
Cholic acid 7-sulfate-d4491.2411.3Requires optimizationThe precursor and product ions are shifted by +4 Da due to the deuterium labeling, allowing for specific detection of the internal standard.

Note: The collision energy should be optimized for the specific instrument used to achieve the maximum signal intensity for each transition.

Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application, following the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][13]

Key Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of 7-Sulfocholic acid into a surrogate matrix (e.g., charcoal-stripped plasma). The curve should demonstrate a linear response over the expected concentration range in biological samples, with a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[7]

  • Matrix Effect: Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of the analyte or internal standard.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples.

  • Stability: The stability of 7-Sulfocholic acid in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Data Analysis and Quantification

The concentration of 7-Sulfocholic acid in the unknown plasma samples is determined using the calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to generate the best fit for the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 7-Sulfocholic acid in human plasma by LC-MS/MS. The described method, incorporating a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation, offers the sensitivity, specificity, and robustness required for clinical and research applications. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data for advancing our understanding of the role of sulfated bile acids in health and disease.

References

  • MAC-MOD Analytical. LC-MS Separation of Bile Acids. [Link]

  • ResearchGate. MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... [Link]

  • Han, J., & Liu, Y. (2018). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of lipid research, 59(5), 739–751. [Link]

  • Venneman, K., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 10(7), 282. [Link]

  • Bhatt, A., et al. (2011). Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 56(2), 337–344. [Link]

  • Agilent. A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. [Link]

  • ResearchGate. Negative ion LC-ESI-MS/MS fragmentation pattern of synthetic 1d (left)... [Link]

  • Wang, Y., et al. (2020). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. Journal of chromatography. A, 1626, 461358. [Link]

  • Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns. Journal of the Serbian Chemical Society. [Link]

  • Al-Sallami, H., et al. (2022). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 12(10), 989. [Link]

  • Zele, V., et al. (1983). Metabolism of sodium 3 alpha,7 alpha-dihydroxy-5 beta-cholane-24-sulfonate in hamsters. Journal of lipid research, 24(8), 1021–1028. [Link]

  • Agilent. Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Esoterix. Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Shimadzu Corporation. LC/MS/MS Method Package for Bile Acids. [Link]

  • ResearchGate. The use of a specific deuterated analogue internal standard for a... [Link]

  • ResearchGate. LC-MS/MS spectra (negative ion mode) obtained from human bile, serum,... [Link]

  • Devendran, S., et al. (2021). Strain-dependent induction of primary bile acid 7-dehydroxylation by cholic acid. Gut microbes, 13(1), 1988863. [Link]

  • Asgharpour, A., et al. (2016). Absorption-Enhancing Effects of Bile Salts. Journal of pharmaceutical sciences, 105(4), 1331–1344. [Link]

  • Wisdomlib. Deuterated Internal Standard: Significance and symbolism. [Link]

  • Richards, M. H., & Gardner, C. R. (1978). Effects of bile salts on the structural integrity of liposomes. Biochimica et biophysica acta, 543(4), 508–522. [Link]

Sources

Application Note: In Vivo Investigation of 7-Sulfocholic Acid (CA7S)

[1][2][3][4]

Executive Summary

Historically dismissed as a mere detoxification byproduct, 7-Sulfocholic Acid (CA7S) has recently emerged as a potent, gut-restricted signaling metabolite.[1] It functions as a dual agonist: activating the G-protein-coupled receptor TGR5 to induce GLP-1 secretion and serving as an endogenous ligand for MR1 to regulate Mucosal-Associated Invariant T (MAIT) cells.[1][2]

This application note provides a rigorous framework for investigating CA7S in vivo. Unlike standard bile acid (BA) profiling, CA7S research requires specific attention to species-dependent sulfation patterns (Human SULT2A1 vs. Mouse SULT2A8) and the microbiome's regulatory role.[1] We detail the selection of surgical and genetic animal models, precise dosing strategies, and a validated LC-MS/MS quantification protocol.

Part 1: The Biological Context & Species Divergence[3]

The CA7S Signaling Axis

CA7S represents a convergence of host metabolism and immune surveillance.[1] Synthesized in the liver, it escapes extensive enterohepatic recycling due to its resistance to bacterial hydrolysis, making it a "terminal" signal that acts locally in the gut before excretion.

  • Metabolic Role: Activates TGR5 on enteroendocrine L-cells

    
     GLP-1 secretion 
    
    
    Improved Glucose Tolerance.[1][2]
  • Immune Role: Presented by MR1 proteins

    
     Promotes thymic development and peripheral maintenance of MAIT cells.[1]
    
The "Mouse vs. Human" Sulfation Trap

A critical failure point in translational research is the assumption of enzyme homology.[1]

  • Humans: SULT2A1 is the primary sulfotransferase.[1][3][4] It preferentially sulfates the C-3 position (3-sulfo-CA), though C-7 sulfation occurs.[1]

  • Mice: Sult2a8 (part of the expanded Sult2a cluster) is the dominant enzyme for cholic acid sulfation, and it preferentially targets the C-7 position .[1]

  • Implication: The mouse is an excellent model for CA7S physiology, but "humanizing" the model requires acknowledging that wild-type mice naturally produce high levels of CA7S compared to humans, where it is often a minor metabolite unless upregulated (e.g., post-bariatric surgery).

CA7S_Pathwaycluster_enzymesHepatic SulfationCholesterolCholesterolCACholic Acid (CA)Cholesterol->CACYP7A1SULT_MouseMouse: SULT2A8(C-7 Preference)CA->SULT_MouseSULT_HumanHuman: SULT2A1(C-3 > C-7)CA->SULT_HumanCA7S7-Sulfocholic Acid(CA7S)SULT_Mouse->CA7SSULT_Human->CA7SMinor ProductTGR5TGR5 Receptor(L-Cells)CA7S->TGR5AgonismMR1MR1 Protein(Antigen Presentation)CA7S->MR1Ligand BindingGLP1GLP-1 Secretion(Glucose Homeostasis)TGR5->GLP1MAITMAIT CellActivation/SurvivalMR1->MAIT

Figure 1: The biosynthetic and signaling pathway of CA7S, highlighting the species-specific enzymatic origins.

Part 2: Selection of Animal Models

The "Induction" Model: Vertical Sleeve Gastrectomy (VSG)

This is the gold standard for studying physiological upregulation of CA7S.[1]

  • Rationale: VSG surgery in mice (and humans) causes a massive, sustained increase in circulating and fecal CA7S levels.[1] This surge is causally linked to the diabetes remission observed post-surgery.[1]

  • Use Case: Investigating the endogenous therapeutic window of CA7S.

  • Control: Sham-operated mice (anesthesia + laparotomy without stomach resection).[1]

The "Mechanistic" Model: Sult2a-Deficient Mice
  • Genotype: Sult2a1-8 cluster knockout (CRISPR/Cas9).[1]

  • Rationale: Mice have multiple Sult2a isoforms.[5][1][3] Single gene knockouts often fail due to redundancy.[1] Deleting the entire cluster renders the mouse incapable of producing CA7S.[1]

  • Phenotype: These mice exhibit reduced MAIT cell populations in the thymus and periphery, validating CA7S's role in immune development.

  • Use Case: Loss-of-function studies to prove CA7S necessity.

The "Pharmacological" Model: Diet-Induced Obesity (DIO)[3]
  • Strain: C57BL/6J fed a High-Fat Diet (60% kcal from fat) for 12-16 weeks.[1]

  • Rationale: These mice develop insulin resistance.[1] Exogenous administration of CA7S can be tested here to evaluate its efficacy as an anti-diabetic agent (TGR5 agonist).[1]

Comparison Table: Model Selection
ModelCA7S StatusPrimary ApplicationKey Limitation
VSG (Surgery) Endogenous Surge (High)Studying physiological remission of diabetes.[1]Technically demanding surgery; high mortality if unskilled.[1]
Sult2a-/- (KO) Absent Proving necessity for MAIT cells or metabolic signaling.[1]Requires custom breeding; potential compensatory mechanisms.[1]
Germ-Free (GF) Depleted (>98% reduction)Investigating microbiome-host crosstalk.[1]Expensive; requires gnotobiotic facility.[1]
DIO Mouse Baseline/Low Testing exogenous drug efficacy (Pharmacology).[1]High variability in insulin resistance onset.[1]

Part 3: Experimental Protocols

Protocol A: In Vivo Administration (Pharmacokinetics/Efficacy)

Note: CA7S is poorly absorbed systemically due to the sulfate group.[1] It acts primarily in the gut lumen (TGR5) or mucosal tissues.[1]

  • Compound Preparation:

    • Synthesize or purchase Cholic Acid 7-Sulfate (Sodium Salt) .[1]

    • Vehicle: PBS (pH 7.4).[1] CA7S is highly water-soluble.[1]

    • Dose Range: 50–300 mg/kg (Oral Gavage).[1] High doses are often required to mimic the post-surgical surge.[1]

  • Administration Routes:

    • Oral Gavage (PO): Preferred.[1] Mimics natural secretion into the gut.[1] Targets L-cells (TGR5).

    • Intraperitoneal (IP): Used for pharmacokinetic profiling, but less physiologically relevant for TGR5 activation which is luminal.[1]

  • Sampling Timepoints (PK Study):

    • Collect blood (plasma) and portal vein blood (critical, as systemic levels are much lower than portal levels).[1]

    • Timepoints: 0, 15, 30, 60, 120, 240 min post-gavage.

    • Tissue Collection: Ileum and Colon (flush contents, snap freeze tissue) to measure local tissue concentrations.[1]

Protocol B: Sample Preparation (Solid Phase Extraction)

Critical Step: Protein precipitation alone results in poor recovery of sulfated bile acids due to their high polarity.[1]

  • Reagents:

    • Internal Standard (IS): d4-Cholic Acid-7-Sulfate (if available) or d8-Taurocholic Acid .[1]

    • Extraction Cartridge: Oasis HLB or C18 SPE cartridges .[1]

  • Workflow:

    • Step 1: Aliquot 50 µL Plasma/Serum + 5 µL Internal Standard.[1]

    • Step 2: Add 150 µL ice-cold alkaline acetonitrile (5% NH4OH in ACN) to precipitate proteins. Vortex & Centrifuge (12,000g, 10 min).

    • Step 3: Dilute supernatant with water (1:[1]4) to reduce organic content before SPE.

    • Step 4 (SPE):

      • Condition: 1 mL Methanol

        
         1 mL Water.[1]
        
      • Load Sample.[1][3][4]

      • Wash: 1 mL 5% Methanol in Water.[1]

      • Elute: 1 mL Methanol (Sulfated BAs elute well in pure MeOH).

    • Step 5: Evaporate to dryness (N2 stream) and reconstitute in 100 µL 50:50 MeOH:Water.

Protocol C: LC-MS/MS Quantification

Target: Cholic Acid 7-Sulfate (CA7S)

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).[1] Note: Alkaline pH improves peak shape for sulfated BAs.

    • Mobile Phase B: Acetonitrile/Methanol (50:50).[1]

  • MS Settings (Negative Ion Mode):

    • Parent Ion: m/z 487.3 [M-H]⁻[1]

    • Daughter Ion (Quant): m/z 96.9 [HSO4]⁻ (Characteristic sulfate fragment).[1]

    • Daughter Ion (Qual): m/z 407.3 [M-H-SO3]⁻ (Loss of sulfate).[1]

Workflowcluster_vivoIn Vivo Phasecluster_vitroAnalytical PhaseStep1Model: VSG or DIO MiceStep2Admin: Oral Gavage(50-300 mg/kg CA7S)Step1->Step2Step3Sampling: Portal Blood,Ileum, FecesStep2->Step3Step4Extraction: SPE (Oasis HLB)*Critical for Sulfates*Step3->Step4Step5LC-MS/MS (Neg Mode)MRM: 487.3 -> 96.9Step4->Step5Step6Data Analysis:Quant vs. Internal StdStep5->Step6

Figure 2: Experimental workflow from animal handling to analytical quantification.

Part 4: Data Interpretation & Troubleshooting

Self-Validating Checks
  • Retention Time Drift: Sulfated BAs are highly polar and elute early.[1] If retention times shift >0.2 min, flush the column; salts from urine/feces can build up.[1]

  • Isomer Separation: Ensure separation between Cholic Acid 7-Sulfate and Cholic Acid 3-Sulfate . While 7-sulfate is dominant in mice, 3-sulfate may appear. Use authentic standards to verify separation.

  • Recovery Calculation: If IS recovery is <50%, your SPE wash step (5% MeOH) might be too strong, or the elution step is incomplete.[1]

The "Germ-Free" Paradox

If using Germ-Free (GF) mice, you may observe depleted CA7S levels.[1][6]

  • Interpretation: This contradicts the general dogma that "germ-free = high sulfated BAs" (due to lack of bacterial desulfation).[1]

  • Mechanism:[7][1][3][4][8][9] Evidence suggests that Sult2a expression or the specific precursor pool for CA7S is modulated by microbial signals.[1] Do not assume technical error; this is a biological feature of the CA7S pathway [1].[1]

References

  • Legoux, F., et al. (2024).[1] "Sulfated bile acid is a host-derived ligand for MAIT cells."[1][6] Science Immunology. Link[1][6]

  • Chaudhari, S. N., et al. (2021).[1] "Microbial metabolites of bile acids promote metabolic benefits of bariatric surgery."[1][10] Nature.[7][1] Link

  • Alnouti, Y. (2009).[1][9] "Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification."[1][3] Toxicological Sciences. Link

  • Sato, H., et al. (2021).[1] "Structure of mouse cytosolic sulfotransferase SULT2A8 provides insight into sulfonation of 7α-hydroxyl bile acids."[1][4] Journal of Lipid Research.[1] Link

Application Notes and Protocols for Studying 7-Sulfocholic Acid in NAFLD Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Perspective on Bile Acid Sulfation in NAFLD

Nonalcoholic fatty liver disease (NAFLD) has rapidly become a leading cause of chronic liver disease globally, paralleling the rise in obesity and metabolic syndrome. Its progression from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis represents a significant therapeutic challenge. At the heart of NAFLD pathogenesis lies a complex interplay of metabolic dysregulation, inflammation, and gut-liver axis perturbations. Bile acids (BAs), once considered mere digestive aids, are now recognized as crucial signaling molecules that modulate lipid and glucose metabolism, and inflammation, primarily through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[1][2]

Dysregulation of BA metabolism is a hallmark of NAFLD.[3] While the roles of primary and secondary bile acids are under intense investigation, the significance of their sulfated metabolites remains a less-explored frontier. Sulfation is a critical detoxification pathway for bile acids, increasing their water solubility and facilitating their elimination, thereby reducing their potential cytotoxicity.[4] In mice, the sulfotransferase SULT2A8 is the primary enzyme responsible for the 7α-hydroxylation of bile acids, a key step in their detoxification.[4][5] Emerging evidence suggests that impaired sulfation may contribute to liver injury.

This guide focuses on the experimental design for investigating the therapeutic potential of 7-Sulfocholic acid, a sulfated metabolite of cholic acid, in preclinical models of NAFLD. We hypothesize that direct supplementation with 7-Sulfocholic acid can bypass potential defects in the endogenous sulfation pathway, thereby restoring bile acid homeostasis, activating protective signaling pathways, and ameliorating NAFLD pathology. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore this novel therapeutic strategy.

Part 1: The Rationale - Why 7-Sulfocholic Acid in NAFLD?

The central hypothesis for investigating 7-Sulfocholic acid in NAFLD is built upon the concept of restoring a key detoxification pathway. In NAFLD, the liver is under significant metabolic stress, which may impair the efficiency of enzymatic processes, including bile acid sulfation by SULT2A8. A reduction in sulfated bile acids could lead to an accumulation of more hydrophobic and cytotoxic bile acids, exacerbating liver injury.

By administering 7-Sulfocholic acid, we aim to:

  • Replenish a key "detoxified" bile acid: Directly providing this sulfated metabolite may compensate for reduced endogenous production.

  • Modulate bile acid-activated signaling pathways: As a bile acid derivative, 7-Sulfocholic acid may interact with FXR and TGR5, influencing downstream gene expression related to lipid metabolism, inflammation, and fibrosis.[1][2]

  • Investigate the gut-liver axis: The gut microbiota plays a crucial role in bile acid metabolism. Studying the effects of 7-Sulfocholic acid on the gut microbiome and intestinal barrier function is a key component of this experimental design.

This approach moves beyond simply modulating the overall bile acid pool size and targets a specific, potentially neuroprotective, metabolic pathway.

G cluster_0 NAFLD Pathogenesis cluster_1 Therapeutic Intervention Metabolic Stress Metabolic Stress Dysregulated BA Metabolism Dysregulated BA Metabolism Metabolic Stress->Dysregulated BA Metabolism Impaired SULT2A8 Activity Impaired SULT2A8 Activity Dysregulated BA Metabolism->Impaired SULT2A8 Activity Reduced 7-Sulfocholic Acid Reduced 7-Sulfocholic Acid Impaired SULT2A8 Activity->Reduced 7-Sulfocholic Acid Increased Cytotoxic BAs Increased Cytotoxic BAs Reduced 7-Sulfocholic Acid->Increased Cytotoxic BAs Liver Injury Liver Injury Increased Cytotoxic BAs->Liver Injury 7-Sulfocholic Acid Administration 7-Sulfocholic Acid Administration 7-Sulfocholic Acid Administration->Reduced 7-Sulfocholic Acid Compensates for Restored BA Homeostasis Restored BA Homeostasis 7-Sulfocholic Acid Administration->Restored BA Homeostasis FXR/TGR5 Modulation FXR/TGR5 Modulation Restored BA Homeostasis->FXR/TGR5 Modulation Reduced Inflammation & Fibrosis Reduced Inflammation & Fibrosis FXR/TGR5 Modulation->Reduced Inflammation & Fibrosis Ameliorated NAFLD Ameliorated NAFLD Reduced Inflammation & Fibrosis->Ameliorated NAFLD

Conceptual framework for 7-Sulfocholic acid intervention in NAFLD.

Part 2: Experimental Design and Protocols

A robust in vivo study is essential to evaluate the efficacy of 7-Sulfocholic acid. The following sections provide a comprehensive experimental workflow, from model selection to endpoint analysis.

Animal Model Selection and NAFLD Induction

The C57BL/6J mouse is a widely used and appropriate strain for diet-induced NAFLD, as it reliably develops key features of the human disease.[6][7][8]

Protocol 2.1.1: High-Fat Diet (HFD)-Induced NAFLD in C57BL/6J Mice

  • Animals: Male C57BL/6J mice, 6-8 weeks old, are recommended. House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow a one-week acclimatization period with ad libitum access to standard chow and water.

  • Dietary Groups:

    • Control Group (Chow): Feed a standard chow diet (e.g., 10% kcal from fat).

    • NAFLD Model Group (HFD): Feed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce steatosis, inflammation, and early fibrosis.[6][8]

  • Monitoring: Monitor body weight and food intake weekly.

Administration of 7-Sulfocholic Acid

Protocol 2.2.1: Formulation and Dosing

  • Formulation: 7-Sulfocholic acid can be formulated in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dosing: Based on typical dosing for other bile acid derivatives, a starting dose range of 10-30 mg/kg body weight, administered once daily by oral gavage, is recommended. A dose-response study is advised.

  • Treatment Groups:

    • Group 1: Chow + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + 7-Sulfocholic acid (Low Dose)

    • Group 4: HFD + 7-Sulfocholic acid (High Dose)

  • Treatment Duration: Administer the treatment for the final 4-6 weeks of the HFD feeding period.

G cluster_0 Dietary Groups cluster_1 Treatment Groups Start Start Acclimatization\n(1 week) Acclimatization (1 week) Start->Acclimatization\n(1 week) End End Dietary Intervention\n(12-16 weeks) Dietary Intervention (12-16 weeks) Acclimatization\n(1 week)->Dietary Intervention\n(12-16 weeks) Chow Diet Chow Diet Dietary Intervention\n(12-16 weeks)->Chow Diet High-Fat Diet (HFD) High-Fat Diet (HFD) Dietary Intervention\n(12-16 weeks)->High-Fat Diet (HFD) Chow + Vehicle Chow + Vehicle Chow Diet->Chow + Vehicle HFD HFD Treatment Phase\n(Final 4-6 weeks) Treatment Phase (Final 4-6 weeks) HFD->Treatment Phase\n(Final 4-6 weeks) HFD + Vehicle HFD + Vehicle Treatment Phase\n(Final 4-6 weeks)->HFD + Vehicle HFD + 7-Sulfocholic Acid (Low Dose) HFD + 7-Sulfocholic Acid (Low Dose) Treatment Phase\n(Final 4-6 weeks)->HFD + 7-Sulfocholic Acid (Low Dose) HFD + 7-Sulfocholic Acid (High Dose) HFD + 7-Sulfocholic Acid (High Dose) Treatment Phase\n(Final 4-6 weeks)->HFD + 7-Sulfocholic Acid (High Dose) Endpoint Analysis Endpoint Analysis HFD + Vehicle->Endpoint Analysis HFD + 7-Sulfocholic Acid (Low Dose)->Endpoint Analysis HFD + 7-Sulfocholic Acid (High Dose)->Endpoint Analysis Chow + Vehicle->Endpoint Analysis Endpoint Analysis->End

In vivo experimental workflow.

Endpoint Analysis

At the end of the study, euthanize the mice and collect blood, liver, and intestinal samples for a comprehensive analysis.

2.3.1. Liver Histopathology

Protocol 2.3.1.1: Hematoxylin and Eosin (H&E) and Oil Red O Staining

  • Tissue Preparation:

    • For H&E staining, fix a portion of the liver in 10% neutral buffered formalin.

    • For Oil Red O staining, embed a portion of the liver in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen.

  • Sectioning: Cut 5-10 µm thick sections using a cryostat for Oil Red O and a microtome for H&E.

  • Oil Red O Staining (for lipid accumulation):

    • Air dry frozen sections for 30-60 minutes.

    • Fix in 10% formalin for 10 minutes.

    • Briefly rinse with 60% isopropanol.[9][10]

    • Stain with freshly prepared Oil Red O working solution for 15 minutes.[9][11][12]

    • Briefly rinse with 60% isopropanol.[9][10]

    • Counterstain with Mayer's hematoxylin.

    • Mount with an aqueous mounting medium.

  • Histological Scoring: Evaluate liver sections for steatosis, inflammation, and ballooning using the NAFLD Activity Score (NAS).

ParameterScore 0Score 1Score 2Score 3
Steatosis <5%5-33%>33-66%>66%
Lobular Inflammation No foci<2 foci per 200x field2-4 foci per 200x field>4 foci per 200x field
Hepatocyte Ballooning NoneFew balloon cellsMany cells/prominent ballooning-
Fibrosis NonePerisinusoidal or portalPerisinusoidal and portal/bridgingCirrhosis

2.3.2. Biochemical Analysis

Protocol 2.3.2.1: Serum and Liver Biochemistry

  • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol using commercially available kits.

  • Liver Lipid Content: Quantify triglyceride and cholesterol levels in liver homogenates.

2.3.3. Gene Expression Analysis

Protocol 2.3.3.1: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Isolate total RNA from liver and ileum tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system. Analyze the expression of genes involved in bile acid metabolism, lipid metabolism, and inflammation.

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin) and calculate relative expression using the 2-ΔΔCt method.

Target Genes for Analysis:

PathwayTarget GenesTissue
Bile Acid Synthesis & Signaling Cyp7a1, Cyp8b1, FXR, SHP, FGF15, TGR5Liver, Ileum
Lipid Metabolism SREBP-1c, FASN, ACC, CPT1aLiver
Inflammation TNF-α, IL-6, IL-1β, MCP-1Liver
Fibrosis α-SMA, Collagen-1α1, TIMP-1Liver

2.3.4. Bile Acid Profiling

Protocol 2.3.4.1: LC-MS/MS Analysis of Bile Acids

  • Sample Preparation:

    • Serum/Plasma: Perform protein precipitation with a solvent containing deuterated internal standards.[13]

    • Liver Tissue: Homogenize liver samples in an extraction mixture (e.g., water-chloroform-methanol) with internal standards.[13]

  • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify individual bile acid species, including 7-Sulfocholic acid and its precursors.[13][14][15]

  • Data Analysis: Calculate the concentrations of individual bile acids and the total bile acid pool size.

G cluster_0 Bile Acid Signaling Pathway 7-Sulfocholic Acid 7-Sulfocholic Acid FXR FXR 7-Sulfocholic Acid->FXR Activates? TGR5 TGR5 7-Sulfocholic Acid->TGR5 Activates? SHP SHP FXR->SHP Induces FGF15 FGF15 FXR->FGF15 Induces (in ileum) SREBP-1c SREBP-1c FXR->SREBP-1c Inhibits Inflammatory Cytokines Inflammatory Cytokines FXR->Inflammatory Cytokines Inhibits Anti-inflammatory effects Anti-inflammatory effects TGR5->Anti-inflammatory effects Cyp7a1 Cyp7a1 SHP->Cyp7a1 Inhibits FGF15->Cyp7a1 Inhibits

Potential signaling pathways modulated by 7-Sulfocholic acid.

Part 3: Expected Outcomes and Interpretation

A successful study will provide a clear picture of the therapeutic potential of 7-Sulfocholic acid in NAFLD.

Favorable Outcomes would include:

  • Reduced Liver Injury: Decreased serum ALT and AST levels.

  • Ameliorated Steatosis: Lower NAFLD Activity Score and reduced lipid accumulation in Oil Red O staining.

  • Suppressed Inflammation and Fibrosis: Downregulation of pro-inflammatory and pro-fibrotic gene expression.

  • Modulated Bile Acid Profile: An increase in the proportion of sulfated bile acids and a potential shift towards a more hydrophilic bile acid pool.

  • Activation of Protective Signaling: Increased expression of FXR and TGR5 target genes (e.g., SHP, FGF15) and decreased expression of lipogenic genes (e.g., SREBP-1c).

Data Presentation:

All quantitative data should be presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

The experimental framework outlined in these application notes provides a comprehensive approach to investigating the role of 7-Sulfocholic acid in NAFLD. By focusing on the under-explored area of bile acid sulfation, this research has the potential to uncover novel therapeutic targets and strategies for this prevalent and progressive liver disease. The provided protocols offer a robust and validated starting point for researchers to delve into this promising area of investigation.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Sulfocholic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Sulfocholic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this sulfated bile acid in in vitro experimental settings. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, experience-based solutions to common solubility issues, ensuring the integrity and reproducibility of your results.

Section 1: Foundational Knowledge: Physicochemical Profile

Understanding the inherent properties of 7-Sulfocholic acid is the first step toward troubleshooting. Its unique structure dictates its behavior in solution.

FAQ: What is 7-Sulfocholic acid and why is its structure important for solubility?

Direct Answer: 7-Sulfocholic acid is a metabolite of the primary bile acid, cholic acid.[1] It is structurally unique due to the addition of a highly polar sulfate group at the 7th position of the steroid nucleus.[1] This modification makes the molecule amphipathic, with a hydrophobic steroid backbone and a highly water-soluble, negatively charged sulfated face.

Expert Explanation: The solubility of 7-Sulfocholic acid is a tale of two parts. The steroid nucleus is inherently hydrophobic, while the sulfonic acid group (and the carboxylic acid side chain) are hydrophilic. The sulfonic acid group is a strong acid with a very low pKa (predicted around -1), meaning it is almost always deprotonated and negatively charged at physiological pH.[2] The carboxylic acid group has a pKa around 5.[3] This dual nature means that pH, ionic strength, and the presence of other molecules in your buffer or media will critically influence whether the molecule stays in solution or precipitates. At physiological pH, the molecule carries a physiological charge of -2, which enhances its interaction with water but also makes it sensitive to cations like Ca2+ in your media.[2][4]

Data Summary: Key Physicochemical Properties

For quick reference, the key properties of 7-Sulfocholic acid are summarized below. Understanding these values is crucial for designing your experimental conditions.

PropertyValueSourceSignificance for Solubility
Molecular Formula C24H40O8SPubChem[5]Foundational for calculating molarity.
Formula Weight 488.6 g/mol PubChem[5]Essential for accurate stock solution preparation.
Predicted Water Solubility 0.097 g/LALOGPS[2]Indicates very low intrinsic solubility in pure water.
pKa (Strongest Acidic) ~ -1 (Sulfonic Acid)ChemAxon[2]The sulfonate group is always negatively charged in typical experimental pH ranges (1-10).
pKa (Carboxylic Acid) ~ 5ResearchGate[3]The carboxylic group's charge state is dependent on the pH of the buffer, affecting overall solubility.
Physiological Charge (pH 7.4) -2ChemAxon[2]The dual negative charge increases water interaction but also risk of precipitation with divalent cations.

Section 2: Preparing High-Concentration Stock Solutions

The journey to a successful experiment begins with a stable, high-concentration stock solution. Errors at this stage are magnified in your final working solution.

FAQ: What is the best solvent for creating a 7-Sulfocholic acid stock solution?

Direct Answer: Dimethyl sulfoxide (DMSO) is a common choice, though solubility can be limited (~0.3 mg/mL).[1] For higher concentrations, preparing an aqueous alkaline solution by dissolving the free acid in a basic buffer (e.g., PBS adjusted to pH 8-9) or using the sodium salt form of the compound in water (≥ 100 mg/mL) is often more effective.[6]

Expert Explanation: The choice of solvent depends on the form of your 7-Sulfocholic acid (free acid vs. salt).

  • For the free acid form: DMSO is a standard aprotic polar solvent that can dissolve many organic molecules.[7] However, the highly polar sulfonate and carboxylate groups can limit solubility. Attempting to dissolve the free acid directly in neutral water or PBS will likely fail due to its low intrinsic water solubility.[2]

  • For the sodium salt form: This is the preferred form for aqueous stocks. The salt is significantly more soluble in water and aqueous buffers like PBS. A supplier, MedChemExpress, indicates a solubility of ≥ 100 mg/mL in H2O for the salt form.[6]

  • Alkaline Buffers: If you only have the free acid, you can create a salt in situ. By dissolving it in a slightly alkaline solution (e.g., 10 mM NaOH or PBS at pH > 8.0), you deprotonate the carboxylic acid group, forming the more soluble sodium salt.

Troubleshooting Guide: Stock Solutions
  • Q: My 7-Sulfocholic acid (free acid) won't dissolve in DMSO. What should I do?

    • A: First, confirm the supplier's stated solubility. Cayman Chemical reports a solubility of only 0.3 mg/mL in DMSO.[1] If you are trying to make a more concentrated solution, this is likely the issue. Gentle warming (to 37°C) and vortexing can help, but do not boil the solution as it may degrade the compound. If a higher concentration is needed, switch to preparing an alkaline aqueous stock.

  • Q: I see a precipitate in my stock solution after storing it at -20°C. Why?

    • A: This is a common issue with DMSO stocks. DMSO freezes at a relatively high temperature (~18.5°C), and as it solidifies, the solute can be forced out of solution, leading to precipitation upon thawing. To resolve this, gently warm the vial to 37°C and vortex thoroughly to re-dissolve the compound before use. To prevent this, consider preparing smaller aliquots to minimize freeze-thaw cycles or storing the stock at 4°C for short-term use if stability allows.

Protocol: Step-by-Step Preparation of a 100 mM 7-Sulfocholic Acid Stock in DMSO

This protocol assumes a desired stock concentration of 100 mM. Given the low reported DMSO solubility, this is often challenging and may require the salt form or an alternative solvent. We present a general protocol for organic solvent stocks.

  • Calculate Required Mass: For 1 mL of a 100 mM solution (FW = 488.6 g/mol ), you need 48.86 mg of 7-Sulfocholic acid.

  • Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing.

  • Inspect for Clarity: A properly prepared stock solution should be clear and free of any visible particulates.

  • Storage: Aliquot into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C.

Section 3: Dilution into Aqueous Media: The Critical Step

The most common point of failure is when the organic stock solution is diluted into your aqueous experimental medium (e.g., cell culture media, PBS). This step can cause "pH shock" and precipitation.

Workflow Diagram: From Stock to Working Solution

This diagram illustrates the key decision points and steps to prevent precipitation when preparing your final working solution.

G cluster_prep Preparation Phase cluster_dilution Dilution & Troubleshooting start Start: Need Working Solution stock Prepare High-Conc Stock (e.g., 100mM in DMSO) start->stock media Prepare Aqueous Medium (e.g., Cell Culture Media, pH 7.4) start->media add Add Stock Drop-wise to Vortexing Medium stock->add prewarm Pre-warm Aqueous Medium to 37°C media->prewarm prewarm->add check Inspect Solution (Clarity, Precipitate) add->check success Success: Solution is Clear Proceed to Experiment check->success Clear fail Failure: Haze/Precipitate check->fail Not Clear troubleshoot Troubleshoot: 1. Lower Final Concentration 2. Check Media pH 3. Use a Surfactant (e.g., BSA) fail->troubleshoot troubleshoot->start Retry

Caption: Workflow for preventing precipitation during dilution.

FAQ: Why does my compound precipitate when I add it to my cell culture medium or PBS?

Direct Answer: This is typically due to the compound's low solubility in neutral aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer like PBS (pH 7.2-7.4), the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.

Expert Explanation: This phenomenon, often called "pH shock" or solvent-shift precipitation, is a critical hurdle. Cell culture media are complex aqueous systems buffered around pH 7.4 and contain various salts, including calcium ions (Ca2+).[4] When the DMSO stock is added, several things happen simultaneously:

  • Solvent Change: The compound moves from a favorable organic environment (DMSO) to an unfavorable aqueous one.

  • pH Environment: At pH 7.4, both the sulfonic and carboxylic acid groups are deprotonated, making the molecule highly charged.

  • Ionic Interactions: The negatively charged 7-Sulfocholic acid can interact with divalent cations like Ca2+ and Mg2+ present in the media, forming insoluble salts.[4]

Troubleshooting Guide: Working Solutions
  • Q: How can I prevent precipitation during dilution?

    • A: Increase the energy of the system during dilution. Pre-warm your aqueous medium to 37°C. Add the stock solution drop-wise into the vortexing medium rather than all at once. This avoids creating localized areas of super-saturation. Also, ensure your final DMSO concentration is low (typically <0.5%) to minimize solvent-induced toxicity and solubility issues.[8]

  • Q: Is there an optimal pH for my final working solution?

    • A: For solubility, a slightly alkaline pH (>7.5) is generally better as it ensures the carboxylic acid group remains deprotonated and charged. However, you must prioritize the optimal pH for your biological system (e.g., cells, enzymes). Most cell culture experiments are fixed at pH ~7.4. If your assay allows, working at a slightly higher pH could improve solubility.

Section 4: Advanced Solubility Troubleshooting

If basic techniques fail, a more systematic approach is needed to diagnose the problem.

Decision Tree: Systematic Troubleshooting

Use this decision tree to diagnose and solve persistent solubility issues.

G start Problem: Solution is not clear q1 Is there a visible precipitate or just a haze? start->q1 precipitate Visible Precipitate q1->precipitate Precipitate haze Hazy / Opalescent q1->haze Haze q2 Did you use the salt form or free acid? precipitate->q2 q3 Is the concentration above the CMC for bile acids (generally 2-20 mM)? haze->q3 free_acid Action: Switch to the sodium salt form. Or, prepare stock in alkaline buffer (pH > 8). q2->free_acid Free Acid salt_form Action: Lower the final concentration. Ensure media is pre-warmed. Add stock slowly to vortexing media. q2->salt_form Salt Form above_cmc This is likely micelle formation. This may be acceptable for your assay. Confirm if monomers are required. q3->above_cmc Yes below_cmc Action: Consider adding a carrier protein like fatty acid-free BSA (0.1-1%). This can help solubilize lipids. q3->below_cmc No

Caption: Decision tree for troubleshooting solubility issues.

FAQ: My working solution is hazy but has no visible precipitate. What does this mean?

Direct Answer: This is likely due to the formation of micelles. Bile acids are surfactants and, above a certain concentration known as the Critical Micelle Concentration (CMC), they self-assemble into microscopic aggregates (micelles).[9][10]

FAQ: Can I use sonication or heat to improve solubility? What are the risks?

Direct Answer: Yes, gentle heating (to 37°C) and brief sonication can be used cautiously to aid dissolution, particularly for stock solutions.

Expert Explanation:

  • Heating: Gentle warming to 37°C is generally safe and mimics the physiological temperature of many in vitro assays. Avoid aggressive heating (e.g., >50°C) as it can lead to the degradation of 7-Sulfocholic acid or other components in your medium, like proteins.

  • Sonication: A brief (30-60 seconds) treatment in a bath sonicator can provide the energy needed to break up small aggregates and speed up dissolution.[12] However, prolonged or high-energy probe sonication can generate significant heat and potentially alter the chemical structure of the compound. Use it sparingly and as a last resort for difficult-to-dissolve preparations.

References

  • FooDB. (2015). Showing Compound 7-Sulfocholic acid (FDB022999). foodb.ca. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Sulfocholic acid. PubChem Compound Database. [Link]

  • Lueschen, N., et al. (2022). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Scientific Reports. [Link]

  • Pavlović, N., et al. (2018). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. ResearchGate. [Link]

  • Perez, M. J., & Briz, O. (2009). Bile-acid-induced cell injury and protection. World Journal of Gastroenterology. [Link]

  • ResearchGate. (2021). Investigation of solubilising effects of bile salts on an active pharmaceutical ingredient with unusual pH dependent solubility by NMR spectroscopy. [Link]

  • Reis, S., et al. (2004). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. Analytical Biochemistry. [Link]

  • Devlin, A. S., & Fischbach, M. A. (2015). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. Bio-protocol. [Link]

  • Moore, E. W. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research. [Link]

  • Hofmann, A. F. (1963). The Function of Bile Salts in Fat Absorption. The Solvent Properties of Dilute Micellar Solutions of Conjugated Bile Salts. ResearchGate. [Link]

  • Murali, A., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. AMB Express. [Link]

  • Mir, M. U. H., et al. (2016). Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study. Molecules. [Link]

  • Wang, Y., et al. (2024). Genomic Characterization, Safety Assessment, and Probiotic Potential of a Novel Human-Derived Enterococcus lactis IOBRA9746. Foods. [Link]

  • Liu, R., et al. (2012). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. DARU Journal of Pharmaceutical Sciences. [Link]

  • Medicosis Perfectionalis. (2023). Bile Acids, Bile Salts — Lipid Emulsification — Liver & Gallbladder — GI Physiology & Biochemistry. YouTube. [Link]

  • Cuquerella, M. C., et al. (2012). Photoactive bile salts with critical micellar concentration in the micromolar range. Photochemical & Photobiological Sciences. [Link]

  • Carey, M. C. (1979). Physicochemical properties of bile acids and their relationship to biological properties: An overview of the problem. ResearchGate. [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

  • Sam-Yellowe, T. Y. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

Sources

Welcome to the Technical Support Center for Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist's Guide to Optimizing LC-MS/MS Parameters for 7-Sulfocholic Acid Isomers

Section 1: Frequently Asked Questions (FAQs) - Method Development Fundamentals

This section addresses the foundational questions and challenges encountered when establishing a robust analytical method for 7-sulfocholic acid isomers.

Q1: Why is the chromatographic separation of 7-sulfocholic acid isomers so challenging?

Answer: The primary challenge lies in their structural similarity. 7-Sulfocholic acid and its isomers are isobaric, meaning they have the same mass-to-charge ratio (m/z) and cannot be differentiated by a mass spectrometer alone. Their structures often differ only by the stereochemistry (spatial orientation) of a single hydroxyl or sulfate group. This subtle difference provides very little purchase for traditional reversed-phase chromatography, leading to poor resolution and co-elution. Therefore, successful analysis relies heavily on optimizing the chromatographic separation.[1][2]

Application Scientist's Insight: Think of these isomers as keys that are almost identical, but with one tiny difference in the cut of a single tooth. A standard lock (or a standard C18 column) won't be able to tell them apart. You need a more specialized "lock" — a column with unique stationary phase chemistry — that can interact with that subtle structural difference. This is why column selection is the most critical step in your method development.

Q2: What are the recommended LC column chemistries for separating these isomers?

Answer: Standard C18 columns often fail to provide adequate resolution for sulfated bile acid isomers.[3] More specialized phases are required to exploit the subtle differences in polarity and shape.

  • Pentafluorophenyl (PFP) Phases: These are often highly effective. PFP columns offer a "mixed-mode" retention mechanism, including hydrophobic, pi-pi, and dipole-dipole interactions. The electron-rich fluorine atoms can interact uniquely with the polar sulfate and hydroxyl groups, often providing the selectivity needed for isomeric separation.[3]

  • Solid-Core C18 Columns: These columns, featuring a solid, non-porous core with a porous outer layer, can provide excellent peak efficiency and resolution, which is beneficial for separating closely eluting isomers.[4]

  • Alternative Chemistries: Some success has been reported with C18 columns that have unique bonding or end-capping, or by exploring different particle technologies like superficially porous particles to enhance efficiency.

Column ChemistryPrimary Retention Mechanism(s)Best Suited For
Pentafluorophenyl (PFP) Hydrophobic, Dipole-Dipole, π-π InteractionsExploiting subtle electronic differences in isomers.[3]
Modern Solid-Core C18 Hydrophobic InteractionsHigh-efficiency separations where small differences in hydrophobicity can be amplified.[4]
Embedded Polar Group (EPG) Hydrophobic & Hydrophilic InteractionsEnhancing retention of polar analytes and offering alternative selectivity.

Application Scientist's Insight: Start with a PFP column. In our experience, it provides the best chance of success for resolving sulfated isomers out-of-the-box. If resolution is still insufficient, a high-efficiency solid-core C18 would be the next logical step. Remember to match the particle size to your LC system's pressure capabilities (e.g., <2 µm for UHPLC systems).

Q3: How should I select and optimize the mobile phases for this analysis?

Answer: Mobile phase optimization is crucial for maximizing the selective interactions between your isomers and the column's stationary phase. For reversed-phase separation of bile acids, a water/methanol or water/acetonitrile gradient is standard. The key is in the additives.

  • Ionization Mode: Sulfated bile acids are strong acids and are almost exclusively analyzed in negative electrospray ionization (ESI) mode .[2][5]

  • Mobile Phase A (Aqueous): Ultrapure water.

  • Mobile Phase B (Organic): Methanol or Acetonitrile. Methanol can sometimes offer different selectivity compared to acetonitrile and is worth evaluating.

  • Additives: The choice and concentration of the additive are critical for good peak shape and sensitivity.

    • Ammonium Acetate or Ammonium Formate: Typically used at concentrations of 5-10 mM. These buffered additives help to control the pH and ensure consistent ionization of the acidic sulfate group, leading to better peak shapes and reproducible retention times.[6]

    • Formic Acid or Acetic Acid: A low concentration (e.g., 0.01-0.1%) is often used with an ammonium salt to maintain a consistent, slightly acidic pH.[5][7] This helps protonate any residual silanols on the column packing, reducing peak tailing.

Application Scientist's Insight: A common mistake is using too high a concentration of acid, which can suppress ionization in negative mode. Start with a combination like 10 mM ammonium acetate with 0.01% acetic acid in both your aqueous and organic mobile phases.[5][7] This provides a stable pH environment and the necessary ions for efficient ESI without significant signal suppression. Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise.[8]

Q4: What are the characteristic MS/MS transitions for 7-sulfocholic acid, and how do I optimize them?

Answer: In negative ESI mode, 7-sulfocholic acid (and its isomers) will readily lose a proton to form the [M-H]⁻ precursor ion. For sulfo-conjugated bile acids, the fragmentation is highly predictable.

  • Precursor Ion [M-H]⁻: The molecular weight of cholic acid is 408.57 g/mol . The addition of a sulfate group (SO₃) and loss of H gives a sulfocholic acid. The exact mass will depend on the specific isomer, but the nominal mass precursor will be the same.

  • Characteristic Product Ion: Upon collision-induced dissociation (CID), the most facile and abundant fragmentation is the cleavage of the sulfate group, which produces the sulfite radical anion (•SO₃⁻) at m/z 80 . Another common fragment is the bisulfite anion (HSO₃⁻) at m/z 81 . The transition from the precursor ion to m/z 80 is often the most sensitive and specific for quantification.[5]

Optimization Protocol (Direct Infusion):

  • Prepare a ~1 µg/mL solution of your 7-sulfocholic acid standard in a typical mobile phase composition (e.g., 50:50 Water:Methanol with 10 mM ammonium acetate).

  • Infuse the solution directly into the mass spectrometer using a syringe pump (flow rate ~5-10 µL/min).

  • Operate the MS in negative ESI mode.

  • First, acquire a full scan (Q1 scan) to confirm the m/z of the [M-H]⁻ precursor ion.

  • Next, perform a product ion scan on the precursor ion to identify the major fragment ions (you should see a prominent peak at m/z 80).

  • Finally, set up a Multiple Reaction Monitoring (MRM) method using your precursor -> 80 transition. Optimize the collision energy (CE) and declustering potential (DP) to maximize the signal intensity for this transition. Record these optimal values for your LC-MS/MS method.[5]

Analyte GroupPrecursor IonCharacteristic Product IonTypical Collision Energy Range
Sulfo-conjugated Bile Acids[M-H]⁻ m/z 80 (•SO₃⁻)Moderate to High
Glyco-conjugated Bile Acids[M-H]⁻ m/z 74Low to Moderate
Tauro-conjugated Bile Acids[M-H]⁻ m/z 80Low to Moderate

Application Scientist's Insight: The sulfate bond is relatively labile, so you will likely find the optimal collision energy in the moderate-to-high range for your instrument.[9] While m/z 80 is the primary quantifier, consider monitoring a second transition if one is available (e.g., to m/z 94 or another fragment from the steroid backbone) as a qualifier ion to increase confidence in your peak identification, especially in complex matrices.[5]

Section 2: Troubleshooting Guide - Resolving Common Issues

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your analysis.

Q1: I see a single broad peak or multiple overlapping peaks instead of sharp, separated isomer peaks. What should I do?

Answer: This is a clear indication of insufficient chromatographic resolution. The solution involves systematically re-evaluating and optimizing your LC method.

Troubleshooting Workflow for Poor Resolution:

G Start Poor Isomer Resolution Q1 Is the gradient slope too steep? Start->Q1 A1 Decrease Gradient Slope (e.g., 0.5-2% B/min) Q1->A1 Yes Q2 Is the column temperature optimal? Q1->Q2 No A1->Q2 A2 Test Temperatures (e.g., 30°C, 40°C, 50°C) Higher temp = lower viscosity, sharper peaks but can reduce retention. Q2->A2 No Q3 Have you tried a different organic solvent? Q2->Q3 Yes A2->Q3 A3 Switch from Acetonitrile to Methanol (or vice-versa). This changes selectivity. Q3->A3 No Q4 Is the column chemistry appropriate? Q3->Q4 Yes A3->Q4 A4 Switch to a PFP or high-efficiency solid-core column. Q4->A4 No

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Application Scientist's Insight: Before you abandon your column, focus on the gradient. A long, shallow gradient is your best tool for separating closely eluting compounds. Try decreasing your initial organic percentage and extending the gradient time significantly. For example, instead of a 5-minute gradient from 20% to 80% B, try a 20-minute gradient from 25% to 55% B. This gives the isomers more time to interact with the stationary phase, dramatically increasing the chances of separation.

Q2: My peaks are tailing or fronting badly. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary chemical interactions, column contamination, or issues with the sample solvent.[10]

  • Peak Tailing (Asymmetric peak with a drawn-out tail):

    • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica surface can interact strongly with the polar sulfate group, causing tailing.

      • Solution: Ensure your mobile phase is properly buffered (e.g., with ammonium acetate) and slightly acidic (with 0.01-0.1% formic or acetic acid) to suppress silanol activity.[11]

    • Cause 2: Column Contamination: Strongly retained compounds from previous injections can build up on the column head, creating active sites.

      • Solution: Flush the column with a strong solvent wash (e.g., isopropanol or acetone, if column hardware permits). Always use a guard column to protect your analytical column.[10]

  • Peak Fronting (Asymmetric peak with a sloping front):

    • Cause 1: Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.

      • Solution: Dilute your sample and inject a smaller mass of analyte onto the column.

    • Cause 2: Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% methanol sample with a 10% methanol starting condition), the peak shape can be distorted.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[12]

Application Scientist's Insight: If all peaks in your chromatogram are tailing or split, the problem is likely physical, not chemical.[10][13] The most common culprit is a partially blocked column inlet frit. Debris from the sample or pump seals can accumulate and distort the flow path. You can often resolve this by reversing the column (disconnect it from the detector!) and flushing it to waste with mobile phase. If this doesn't work, the column may need to be replaced.[10] Using an in-line filter between your injector and column is a cheap and effective way to prevent this problem.[10]

Q3: My signal intensity is low or inconsistent. How can I improve sensitivity and reproducibility?

Answer: Low or variable signal can stem from the LC, the ESI source, or the MS parameters. A systematic check is required.

Methodical Optimization Workflow for Sensitivity:

G Start Low/Inconsistent Signal Check_LC LC System Check: - Check for leaks - Ensure mobile phases are fresh - Verify pump performance Start->Check_LC Check_Source ESI Source Optimization: - Clean the source components - Optimize spray needle position - Adjust gas flows (Nebulizer, Heater) - Optimize source temperatures Check_LC->Check_Source Check_MS MS Parameter Optimization: - Re-infuse standard - Verify Precursor/Product m/z - Optimize Collision Energy (CE) - Optimize Declustering Potential (DP) Check_Source->Check_MS End Signal Restored/Optimized Check_MS->End

Caption: A workflow for troubleshooting and optimizing signal intensity.

Application Scientist's Insight: Don't underestimate the importance of source cleanliness and ESI parameters.[14][15] Bile acids are endogenous molecules and can be "sticky." A dirty source can lead to signal suppression and high background. Regularly clean the spray shield, capillary, and skimmer cone according to the manufacturer's protocol. Furthermore, optimizing the nebulizing gas flow and heater temperature is critical. You need enough energy to desolvate the ions efficiently but not so much that you cause in-source fragmentation, which would reduce your precursor ion signal.[9] This is a delicate balance that must be optimized for your specific instrument and flow rate.[15]

References

  • Gómez, P., et al. (2020). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology. Available at: [Link]

  • Lazzarano, S., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites. Available at: [Link]

  • MAC-MOD Analytical. (2023). Determination of bile acids in serum of pigs exposed to polychlorinated biphenyls by liquid chromatography-mass spectrometry. Available at: [Link]

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available at: [Link]

  • Huang, J., et al. (2016). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research. Available at: [Link]

  • SCIEX. (n.d.). Bile acid analysis. Available at: [Link]

  • Springer Nature Experiments. (n.d.). LC-MS/MS Analysis of Bile Acids. Available at: [Link]

  • Waters Corporation. (2021). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube. Available at: [Link]

  • Miyata, N., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega. Available at: [Link]

  • Griffiths, W. J., & Sjövall, J. (2010). A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers. Journal of Lipid Research. Available at: [Link]

  • Han, J., & Liu, Y. (2015). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. Journal of Zhejiang University. Science. B. Available at: [Link]

  • Griffiths, W. J., & Sjövall, J. (2010). A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers. Journal of Lipid Research. Available at: [Link]

  • Shackleton, C., et al. (2007). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Hormone Molecular Biology and Clinical Investigation. Available at: [Link]

  • Ikawa, S., & Goto, J. (1987). Separation of individual sulfated bile acid conjugates as calcium complexes using reversed-phase partition thin-layer chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Plachká, K., et al. (2021). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. Metabolites. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available at: [Link]

  • Głowacka, E., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Goto, J., et al. (1980). Separation of sulfated bile acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]

  • ResearchGate. (n.d.). Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Non-Targeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

Sources

Technical Support Center: 7-Sulfocholic Acid (7-SCA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects & Endogenous Background in LC-MS/MS

Status: Operational | Version: 2.4 | Last Updated: 2026-02-07

Executive Summary: The "Endogenous + Fragile" Paradox

Welcome to the technical guide for 7-Sulfocholic Acid (7-SCA) analysis. Quantifying sulfated bile acids presents a dual challenge that defeats standard bioanalytical workflows:

  • Endogenous Background: Unlike xenobiotics (drugs), 7-SCA exists naturally in all "blank" biological matrices (plasma, urine, bile), making a true zero-background blank impossible to obtain.

  • Source Instability: The sulfate group (

    
    ) is thermally labile. In the electrospray ionization (ESI) source, it can detach before detection, causing 7-SCA to mimic its parent, Cholic Acid, leading to false quantification.
    

This guide provides the protocols to neutralize these threats using Surrogate Matrix methodology and Phospholipid Removal strategies , grounded in FDA/ICH M10 regulatory standards.

Module 1: The "Ghost" Peak (Endogenous Background)

The Issue: You inject a "blank" plasma sample, but the mass spec detects a peak at the retention time of 7-SCA. The Cause: 7-SCA is an endogenous biomarker. Standard calibration curves (spiking analyte into matrix) fail because the intercept is non-zero.

Strategic Solution: The Surrogate Matrix Approach

According to ICH M10 guidelines , when an analyte is endogenous, you must use a matrix that contains no analyte but mimics the physicochemical properties of the sample.

Protocol: Validating "Parallelism"

You cannot simply assume a surrogate matrix (e.g., Charcoal-Stripped Plasma or PBS/BSA) works. You must prove Parallelism —that the spike recovery in the surrogate matches the authentic matrix.[1]

Step-by-Step Validation Workflow:

  • Preparation:

    • Curve: Prepare a calibration curve in the Surrogate Matrix (e.g., 4% BSA in PBS).

    • QCs: Prepare Quality Control samples in the Authentic Matrix (pooled human plasma) by spiking known amounts of 7-SCA on top of the endogenous level.

  • Analysis:

    • Analyze the endogenous level of the pooled plasma (

      
      ).
      
    • Analyze the spiked QCs (

      
      ).
      
  • Calculation (The Parallelism Test):

    • Calculate the recovered concentration using the Surrogate Curve.

    • Formula:

      
      
      
  • Acceptance Criteria:

    • The slope of the standard addition curve in authentic matrix should not differ from the surrogate matrix curve slope by more than 15%.

Visualizing the Strategy

EndogenousStrategy Start Start: Select Blank Matrix IsEndogenous Is 7-SCA present in control matrix? Start->IsEndogenous SurrogateMatrix Use Surrogate Matrix (e.g., 4% BSA or Stripped Plasma) IsEndogenous->SurrogateMatrix Yes (Standard Path) SurrogateAnalyte Use Surrogate Analyte (Stable Isotope Label as Quantifier) IsEndogenous->SurrogateAnalyte Yes (Alternative) Parallelism TEST PARALLELISM (Compare Slopes) SurrogateMatrix->Parallelism SurrogateAnalyte->Parallelism Pass Slopes Parallel (<15% Diff) VALIDATED Parallelism->Pass Fail Slopes Diverge Matrix Effect Mismatch Parallelism->Fail Action Switch Matrix or Optimize Extraction Fail->Action Action->SurrogateMatrix

Figure 1: Decision tree for handling endogenous 7-SCA background signals in compliance with FDA/ICH M10 guidelines.

Module 2: The Invisible Killer (Ion Suppression)

The Issue: Your Internal Standard (IS) response varies wildly between samples, or sensitivity drops over a long run. The Cause: Phospholipids . In ESI- (negative mode), phospholipids do not ionize well, but they elute in high concentrations and "steal" charge from your bile acids, or modify the droplet evaporation efficiency.

Data: Extraction Efficiency Comparison
Extraction MethodPhospholipid Removal7-SCA RecoveryMatrix Effect (ME%)Recommendation
Protein Precip (PPT) < 15%High (>90%)High (>40% suppression)NOT RECOMMENDED
Solid Phase (SPE) > 95%Medium (75-85%)Low (<10%)GOLD STANDARD
PLR Plates > 90%High (>85%)Low (<15%)HIGH THROUGHPUT

Note: PLR = Phospholipid Removal Plates (e.g., Ostro, Phree).

Protocol: Phospholipid Removal (PLR) Workflow

Why PLR over SPE? Sulfated bile acids are very polar. Traditional C18 SPE can result in breakthrough (loss of analyte) if the wash is too strong. PLR relies on Lewis acid-base interaction to selectively trap lipids while letting bile acids pass.

  • Load: Add 100 µL Plasma to the PLR plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile. (The acid disrupts lipid-protein binding).

  • Mix: Aspirate/dispense 3x.

  • Elute: Apply vacuum. Collect flow-through.

  • Inject: Inject directly or dilute 1:1 with water to improve peak shape.

Module 3: The "False" Parent (Source Instability)

The Issue: You detect Cholic Acid (CA) in your sample, even if you only spiked 7-Sulfocholic Acid. The Cause: In-Source Fragmentation (ISF) . The sulfate group is fragile. If the mass spec source temperature or Declustering Potential (DP) is too high, the sulfate falls off before the first quadrupole (Q1) selects the mass.

  • Result: The machine "sees" the mass of Cholic Acid and quantifies it as such, leading to overestimation of CA and underestimation of 7-SCA.

Mechanism of Failure

SourceFrag SCA 7-Sulfocholic Acid (m/z 487) Source ESI Source (High Temp/Voltage) SCA->Source Frag Sulfate Loss (-SO3) Source->Frag CA_Artifact Cholic Acid Artifact (m/z 407) Source->CA_Artifact Thermal Degradation Q1 Q1 Filter (Selects m/z 407) CA_Artifact->Q1 Detector False Positive for Cholic Acid Q1->Detector

Figure 2: Mechanism of In-Source Fragmentation where 7-SCA degrades into a Cholic Acid artifact.

Troubleshooting Guide: Preventing ISF
  • Temperature Check: Lower the ESI Source Temperature (Temp) by 50°C increments. Sulfates are heat-sensitive.

  • Declustering Potential (DP): Perform a "DP Ramp."

    • Infuse pure 7-SCA.

    • Monitor the transition for 7-SCA (487 -> 407) AND Cholic Acid (407 -> 343).

    • Goal: Maximize the 487 signal while keeping the 407 signal (from the 487 parent) at <1% relative abundance.

  • Chromatographic Separation: Ensure 7-SCA and Cholic Acid are chromatographically resolved. If they co-elute, ISF makes accurate quantification impossible. 7-SCA is more polar and should elute earlier than Cholic Acid on a C18 column.

Frequently Asked Questions (FAQ)

Q1: Can I use a stable isotope labeled (SIL) standard as a "Surrogate Analyte" instead of stripping the matrix? A: Yes, this is the "Surrogate Analyte" approach. You use the authentic analyte (7-SCA) as the standard, but you quantify it using the response of the SIL-IS (e.g., d4-7-SCA) which is not present endogenously.

  • Pros: You use the authentic matrix (no parallelism issues).

  • Cons: Requires a very high purity SIL standard and assumes the SIL behaves exactly like the unlabeled form (usually true, but must be verified).

Q2: My calibration curve is linear, but my QC samples fail accuracy in the lower range. Why? A: This is a classic Matrix Effect Mismatch . Your surrogate matrix (e.g., PBS) is "cleaner" than your plasma QCs. The plasma QCs suffer from ion suppression that the standards do not.

  • Fix: Switch to Charcoal-Stripped Plasma (CSP) as your surrogate matrix. If CSP still shows suppression differences, use the Standard Addition Method for validation.

Q3: Which LC column is best for separating sulfated bile acids? A: While C18 is standard, a Biphenyl or PFP (Pentafluorophenyl) phase often provides better selectivity for steroid-like isomers. The pi-pi interactions help separate the planar differences between bile acid isomers.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Jones, B. R., et al. (2012).[2] Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. Bioanalysis. [Link]

  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences. [Link]

  • Bathena, S. P., et al. (2013). Liquid chromatography-mass spectrometry methods for the analysis of endogenous biomarkers. Biomedical Chromatography. [Link]

Sources

Technical Support Center: Stability & Storage of 7-Sulfocholic Acid

[2]

Executive Summary

7-Sulfocholic acid (Cholic acid 7-sulfate) is a critical sulfated bile acid metabolite, increasingly recognized as a potent agonist for TGR5 and a ligand for MR1 in immunological studies.[1][2] Unlike its non-sulfated parent (cholic acid), 7-SCA possesses a sulfate ester bond at the C7 position.[1]

The Critical Failure Mode: The primary stability risk for 7-SCA is hydrolysis of the sulfate ester bond , converting it back to Cholic Acid. This reaction is catalyzed by two main factors:

  • Acidic pH: Solvolysis occurs rapidly in acidic environments.[1]

  • Sulfatase Activity: Bacterial or endogenous arylsulfatases will strip the sulfate group.[1]

This guide provides the protocols necessary to mitigate these risks.

Part 1: The Stability Mechanism (Why Samples Fail)[1]

To preserve 7-SCA, you must understand the degradation pathways. The 7-sulfate group is chemically distinct from the 3-sulfate group found in other bile acids; however, the degradation logic remains consistent.

Degradation Pathway Diagram

Gcluster_0Critical Control PointsSCA7-Sulfocholic Acid(Target Analyte)CACholic Acid(Degradant)SCA->CA Hydrolysis (Loss of Sulfate)DCADeoxycholic Acid(Microbial Product)CA->DCA Bacterial TransformationAcidAcidic pH (< 4.0)(Chemical Hydrolysis)Acid->SCAPromotesEnzymeSulfatase Enzymes(Bacterial/Endogenous)Enzyme->SCACatalyzesBacteria7-alpha-dehydroxylase(Gut Bacteria)Bacteria->CA

Caption: Figure 1. Degradation pathways of 7-Sulfocholic Acid. The primary risk is the reversion to Cholic Acid via hydrolysis, driven by acidity or enzymatic activity.

Part 2: Troubleshooting & FAQs

Section A: Plasma and Serum Handling

Q: Can I use acid (e.g., HCl or Formic Acid) to stabilize 7-SCA in plasma, as I do for other metabolites? A: NO.[1] This is a critical error. Unlike acyl-glucuronides which are sometimes stabilized by acidification, sulfate esters are acid-labile. Adding acid promotes solvolysis , cleaving the sulfate group and artificially increasing the concentration of unconjugated Cholic Acid while destroying your 7-SCA target.

  • Protocol: Maintain plasma/serum at neutral pH (pH 7.0–8.0).

  • Recommendation: Use K2EDTA or Heparin tubes.[1] Avoid citrate if pH is unregulated.[1]

Q: Is 7-SCA stable at room temperature in plasma? A: Only for short durations (< 4 hours). While endogenous sulfatase activity in sterile plasma is low compared to urine/feces, spontaneous hydrolysis can occur.[1]

  • Data: Sulfated bile acids are generally stable for up to 15 days at -20°C.

  • Best Practice: Separate plasma from cells within 1 hour of collection.[1] Flash freeze at -80°C immediately.

Section B: Urine and Fecal Samples (High Risk)[1][2]

Q: My urinary 7-SCA levels are inconsistent. What is happening? A: Bacterial contamination is likely causing enzymatic desulfation. Urine often contains bacteria with high sulfatase activity.[1] If the sample sits at room temperature or 4°C without inhibition, the bacteria will strip the sulfate group.

  • The Fix: You must inhibit bacterial growth and enzymatic activity immediately upon collection.

  • Action: Add Sodium Azide (0.1% w/v) or a broad-spectrum antibiotic cocktail to the collection container.[1] Store at -80°C.

Q: How do I process fecal samples for 7-SCA? A: Lyophilization (Freeze-Drying) is mandatory. Water facilitates enzymatic hydrolysis.[1][3] Removing water stops this process.[1]

  • Collect sample and flash freeze immediately (liquid nitrogen or dry ice).[1]

  • Lyophilize to dryness.

  • Store the dry powder at -80°C.

  • Extraction: Extract using 100% Methanol or Ethanol. The organic solvent denatures any remaining enzymes, protecting the sulfate bond during processing.

Section C: Storage Conditions Summary
MatrixTempMax StabilityAdditives RequiredCritical Warning
Plasma/Serum -80°C> 6 MonthsNone (Standard EDTA)Do NOT acidify.
Urine -80°C> 6 MonthsSodium Azide (0.1%)Prevent bacterial growth.[3]
Liver Tissue -80°C> 1 YearNone (Intact tissue)Keep frozen until extraction.[1][3]
Extracted Soln 4°C< 24 HoursMethanol (Solvent)Analyze immediately.

Part 3: Recommended Experimental Workflow

To ensure data integrity, follow this "Self-Validating" workflow. This process minimizes the time the analyte spends in the "Danger Zone" (Liquid state, Room Temp, Neutral/Acidic pH).

Sample Preparation Logic Flow

WorkflowStartSample CollectionSplitSelect MatrixStart->SplitPlasmaPlasma/Serum(Sterile)Split->PlasmaUrineUrine/Feces(Non-Sterile)Split->UrineP_Step1Centrifuge 4°C(Remove Cells)Plasma->P_Step1P_Step2Aliquot & Flash Freeze(-80°C)P_Step1->P_Step2ExtractProtein PrecipitationSolvent: Ice-Cold Methanol(Denatures Sulfatases)P_Step2->ExtractU_Step1Add Bacteriostatic(NaN3 or Antibiotics)Urine->U_Step1U_Step2Freeze (-80°C) orLyophilizeU_Step1->U_Step2U_Step2->ExtractLCMSLC-MS/MS Analysis(Negative Mode)Extract->LCMS Inject Supernatant

Caption: Figure 2.[1][3][4] Optimized workflow for 7-Sulfocholic Acid preservation. Note the use of Methanol for extraction to denature enzymes.

Part 4: Analytical Validation (LC-MS/MS)

When setting up your method, ensure you are not degrading the sample during analysis.[5]

  • Mobile Phase pH: Use a mobile phase with pH > 4.5 if possible. Ammonium Acetate (10mM, unadjusted or pH 7) is preferred over high concentrations of Formic Acid.[1]

    • Why? While short exposure to 0.1% Formic Acid in the LC column is usually acceptable, sitting in an acidic autosampler vial for 24 hours can cause degradation.[1]

  • In-Source Fragmentation: Sulfated bile acids are prone to losing the sulfate group in the MS source (Source-Induced Dissociation), leading to a false signal for Cholic Acid.

    • Check: Monitor the transition for the Sulfate loss (Parent m/z -> [Parent-80]-). Ensure your chromatographic separation resolves 7-SCA from Cholic Acid to distinguish "real" Cholic Acid from "in-source" degradation.

References

  • Bathena, S. P., et al. (2013).[1] "The profile of bile acids and their sulfate metabolites in human urine and serum." Journal of Chromatography B. Link

    • Relevance: Establishes baseline stability and detection methods for sulf
  • Alnouti, Y. (2009).[1] "Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification."[1][6] Toxicological Sciences. Link

    • Relevance: details the enzymatic pathways (SULTs)
  • Hori, S., et al. (2024).[1][7] "Extraction of Bile Acids from Biological Samples and Quantification Using Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry." Methods in Molecular Biology. Link[1][3]

    • Relevance: Provides the definitive protocol for methanol-based extraction and lyophilization to prevent degrad
  • Chaudhari, S. N., et al. (2021).[1] "Microbial enzymes transform host bile acids."[1][8] Cell Metabolism. Link

    • Relevance: Explains the bacterial sulfatase activity in the gut/feces that poses the primary stability risk to 7-SCA.

Technical Support Center: Preventing Degradation of 7-Sulfocholic Acid Standards

[1]

Executive Summary

7-Sulfocholic acid (Cholic acid 7-sulfate) is a critical metabolite used as a biomarker for cholestatic liver disease and bile acid metabolism studies.[1] Unlike non-sulfated bile acids, the sulfate ester moiety at the C-7 position introduces specific stability challenges, primarily susceptibility to hydrolytic desulfation under acidic conditions and enzymatic degradation. This guide provides an authoritative, evidence-based protocol to maintain standard integrity.

Part 1: Critical Troubleshooting & FAQs
Q1: Why is my 7-Sulfocholic acid standard showing a secondary peak in LC-MS?

Diagnosis: The secondary peak is likely Cholic Acid (CA) , resulting from the hydrolysis of the sulfate ester group (desulfation).[1] Root Cause:

  • Acidic Hydrolysis: The sulfate ester bond (

    
    ) is acid-labile.[1] If your solvent system is acidic (pH < 5) or if the standard was stored in an unbuffered aqueous solution that absorbed 
    
    
    (forming carbonic acid), spontaneous hydrolysis occurs [1].[1]
  • Bacterial Contamination: Non-sterile aqueous buffers can harbor bacteria producing bile salt hydrolases (BSH) or sulfatases, which rapidly cleave the sulfate group [2].[1]

Corrective Action:

  • Immediate: Check the pH of your storage solvent. It must be neutral (pH 7.0–7.4).[1]

  • Prevention: Switch to a buffered solvent system (e.g., PBS) or an aprotic organic solvent (DMSO/DMF) for stock solutions.[1]

Q2: Can I store the standard in Methanol or Acetonitrile at -20°C?

Technical Recommendation: Yes, but with caveats. While methanol is a common solvent for bile acids, protic solvents can facilitate solvolysis over long periods.

  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] These aprotic solvents prevent the proton transfer mechanisms required for acid hydrolysis.

  • Acceptable: Methanol (anhydrous).[1][2]

  • Avoid: Acidified organic solvents (e.g., 0.1% Formic acid in MeOH) for storage.[1] Acid should only be introduced immediately prior to LC-MS injection.[1]

Q3: The certificate of analysis says "Soluble in PBS," but my solid won't dissolve. Why?

Explanation: 7-Sulfocholic acid is often supplied as the free acid (C24H40O8S), not the sodium salt.[1] The free acid has lower aqueous solubility than the salt form. Solution:

  • Dissolution Strategy: Dissolve the solid in a small volume of DMSO or DMF first to create a high-concentration primary stock (e.g., 1–10 mg/mL).[1]

  • Dilution: Dilute this organic stock into your aqueous buffer (PBS pH 7.2). The organic co-solvent helps maintain solubility, and the buffer ensures ionization (deprotonation), which vastly improves solubility [3].

Part 2: Standard Preparation & Storage Protocol

This protocol minimizes thermodynamic and kinetic drivers of degradation.

Table 1: Solubility and Stability Matrix
ParameterSpecificationRecommendation
Primary Solvent DMSO, DMFBest for Stock. High solubility (0.3–1 mg/mL), low volatility, aprotic.[1]
Secondary Solvent Methanol, EthanolGood for Working Solutions. Prone to evaporation; seal tightly.
Aqueous Buffer PBS (pH 7.2)Short-term only. Use within 24 hours. Susceptible to microbial growth.[1]
Storage Temp -20°C or -80°CMandatory. Reduces hydrolysis rate constant (

).[1]
Container Amber Glass / PTFEProtects from light (minor risk) and prevents plasticizer leaching.[1]
Step-by-Step Preparation Workflow
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Primary Stock (1 mg/mL):

    • Weigh the standard accurately.

    • Dissolve in anhydrous DMSO . Vortex for 30 seconds.[1]

    • Note: If using for cell culture, filter sterilize (0.2 µm PTFE) to remove potential bacterial contaminants.[1]

  • Aliquotting:

    • Divide the stock into small, single-use aliquots (e.g., 50 µL).

    • Reason: Freeze-thaw cycles cause microscopic ice crystal formation that can physically degrade the molecule and alter local pH.

  • Inert Gas Purge:

    • Gently purge the headspace of each vial with Argon or Nitrogen gas before capping.

    • Reason: Displaces oxygen (prevents oxidation) and moisture.[1]

  • Storage: Store at -20°C (stable for ≥ 2 years) or -80°C (stable for ≥ 4 years) [3].

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways of 7-Sulfocholic acid and the control points required to prevent them.

GStandard7-Sulfocholic Acid(Intact Standard)HydrolysisAcidic Hydrolysis(pH < 5)Standard->Hydrolysis Protons (H+) EnzymaticEnzymatic Cleavage(Bacterial Sulfatases)Standard->Enzymatic Contamination DesulfatedDegradation Product:Cholic Acid + SulfateHydrolysis->DesulfatedEnzymatic->DesulfatedBufferUse pH 7.2 Buffer(Neutralizes Acid)Buffer->Hydrolysis Prevents DMSOStore in DMSO/DMF(Aprotic Environment)DMSO->Hydrolysis Prevents ColdStorage at -80°C(Slows Kinetics)Cold->Hydrolysis Slows Cold->Enzymatic Inhibits

Figure 1: Stability map of 7-Sulfocholic acid.[1] Red nodes indicate degradation risks; Green nodes represent critical preventive protocol steps.

References
  • Alnouti, Y. (2009).[1] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences, 108(2), 225–246.[1] Link

  • Ridlon, J. M., et al. (2006).[1] Bile Salt Biotransformations by Human Intestinal Bacteria. Journal of Lipid Research, 47(2), 241–259.[1] Link

  • Cayman Chemical. (n.d.).[1] Cholic Acid 7-sulfate Product Information & Physical Properties. Cayman Chemical Product Database. Link

  • Roda, A., & Fini, A. (1984).[1] Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids.[2] Hepatology, 4(5), 72S-76S.[1][2] Link

minimizing ion suppression for 7-Sulfocholic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 7-Sulfocholic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed to help you navigate the specific challenges associated with this sulfated bile acid, with a primary focus on minimizing ion suppression to ensure accurate and reproducible results.

Understanding the Challenge: The Nature of 7-Sulfocholic Acid and Ion Suppression

7-Sulfocholic acid is a sulfated secondary bile acid. Its analysis by LC-MS/MS is prone to ion suppression, a phenomenon where the ionization efficiency of the target analyte is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification. The highly polar nature of the sulfo-group in 7-Sulfocholic acid can present unique challenges in both chromatographic retention and ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing 7-Sulfocholic acid?

Ion suppression in the analysis of 7-Sulfocholic acid can stem from several sources, primarily related to the sample matrix and the analytical method itself. The most common culprits include:

  • Phospholipids and Lysophospholipids: These are abundant in biological matrices like plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).[3]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can interfere with the ESI process.

  • Other Endogenous Bile Acids: High concentrations of other bile acids in the sample can compete with 7-Sulfocholic acid for ionization.

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives can suppress ionization if not chosen carefully.[3][4]

Q2: Should I use positive or negative ion mode for 7-Sulfocholic acid analysis?

For sulfated bile acids like 7-Sulfocholic acid, negative ion mode is generally preferred . The sulfate group is readily deprotonated, leading to a strong [M-H]⁻ signal. Analysis in positive ion mode is often less sensitive for these compounds.[5][6]

Q3: What are the expected MRM transitions for 7-Sulfocholic acid?

While specific MRM transitions should always be optimized in your laboratory, a common transition for sulfated bile acids involves the loss of the SO₃ group (80 Da). For 7-Sulfocholic acid (molecular weight ~488.7 g/mol ), you would typically monitor for:

  • Precursor Ion (Q1): m/z 487.7

  • Product Ion (Q3): m/z 407.7 (corresponding to the loss of SO₃) or m/z 80 (corresponding to the sulfate fragment itself).[7]

It is crucial to perform a compound tuning experiment to determine the optimal collision energy for this transition on your specific mass spectrometer.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating ion suppression in your 7-Sulfocholic acid analysis.

Issue 1: Low Signal Intensity and Poor Sensitivity

If you are experiencing low signal intensity for 7-Sulfocholic acid, it is highly likely that you are encountering significant ion suppression.

Systematic Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal for 7-Sulfocholic Acid Start Low Signal/Poor Sensitivity Observed SamplePrep Step 1: Evaluate Sample Preparation Start->SamplePrep Begin Troubleshooting Chromatography Step 2: Optimize Chromatography SamplePrep->Chromatography If signal remains low MS_Settings Step 3: Refine MS Settings Chromatography->MS_Settings If suppression persists Resolved Issue Resolved MS_Settings->Resolved Successful Optimization

Caption: A stepwise approach to diagnosing and resolving low signal intensity.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering 7-Sulfocholic acid.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all ion-suppressing components, especially phospholipids.[8]

    • Protocol:

      • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled sulfated bile acid).

      • Vortex for 1 minute.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute in a mobile phase-compatible solution (e.g., 50:50 methanol:water).

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and is often more effective at removing phospholipids and other interferences.[8][9] A mixed-mode anion exchange sorbent can be particularly effective for capturing the negatively charged sulfate group.

    ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
    Pros Fast, simple, and inexpensive.High sample cleanup, reduced matrix effects.[9]
    Cons May have lower recovery for some analytes and less effective removal of phospholipids.[8]More time-consuming and expensive, requires method development.
    Recommendation A good starting point for method development.Recommended for complex matrices or when PPT fails to resolve ion suppression.

Step 2: Optimize Chromatographic Separation

Effective chromatographic separation of 7-Sulfocholic acid from matrix interferences is critical.

  • Reversed-Phase (RP) Chromatography: This is the most common approach for bile acid analysis.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable additive is typically used.

      • Additives: Formic acid (0.1%) is a common choice. However, for sulfated bile acids, ammonium formate or ammonium acetate can improve peak shape and response.[3][4] Be aware that high concentrations of ammonium can sometimes cause ion suppression.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a powerful alternative for retaining and separating highly polar compounds like 7-Sulfocholic acid.[10][11]

    • Principle: HILIC uses a polar stationary phase and a mobile phase with a high organic content. Water acts as the strong eluting solvent.[12]

    • Advantages: Can provide better retention of polar analytes that are poorly retained in reversed-phase. The high organic content of the mobile phase can also lead to more efficient desolvation and potentially higher sensitivity in the MS.[13]

Chromatographic ModeStationary PhaseMobile Phase ElutionBest Suited For
Reversed-Phase (RP) Non-polar (e.g., C18)Increasing organic solvent concentrationGeneral purpose, good for separating a wide range of bile acids.
HILIC Polar (e.g., silica, amide)Increasing aqueous solvent concentrationHighly polar analytes like sulfated bile acids that show poor retention in RP.[10][11]

Step 3: Refine Mass Spectrometer Settings

Ensure your MS parameters are optimized for 7-Sulfocholic acid.

  • Ion Source Parameters: Optimize the gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage to maximize the signal for 7-Sulfocholic acid. These parameters can vary significantly between instruments.

  • Collision Energy (CE): As mentioned in the FAQs, the CE for the MRM transition should be carefully optimized to achieve the most abundant and stable fragment ion.

Issue 2: Poor Peak Shape and Shifting Retention Times

Poor peak shape (e.g., tailing or fronting) and inconsistent retention times can compromise the accuracy and precision of your analysis.

Troubleshooting Workflow for Peak Shape and Retention Time Issues:

cluster_1 Troubleshooting Peak Shape and Retention Time Start Poor Peak Shape or Shifting Retention Time Column_Health Check Column Health and Equilibration Start->Column_Health Mobile_Phase Evaluate Mobile Phase Composition Column_Health->Mobile_Phase If issue persists Sample_Solvent Assess Sample Solvent Effects Mobile_Phase->Sample_Solvent If still unresolved Resolved Issue Resolved Sample_Solvent->Resolved Successful Optimization

Caption: A logical flow for addressing chromatographic issues.

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds. Ensure the pH is consistent and appropriate for the chosen column.

  • Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion. Reconstitute the dried extract in a solution that is as close as possible to the initial mobile phase composition.

  • Use of a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime, which can improve the long-term reproducibility of retention times.[14]

Self-Validating Systems: Ensuring Trustworthiness

To ensure the reliability of your data, it is essential to build self-validating systems into your workflow.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for 7-Sulfocholic acid is highly recommended. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of any signal loss. If a specific SIL-IS is not available, a structurally similar sulfated bile acid SIL-IS can be used, but its performance must be carefully validated.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same matrix as your study samples. Analyze these QCs with each batch of samples to monitor the accuracy and precision of the method over time.

  • Matrix Effect Evaluation: During method validation, formally assess the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. This will quantify the extent of ion suppression.

By implementing these troubleshooting strategies and quality control measures, you can develop a robust and reliable LC-MS/MS method for the accurate quantification of 7-Sulfocholic acid, minimizing the impact of ion suppression and ensuring the integrity of your research.

References

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available at: [Link]

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). National Institutes of Health. Available at: [Link]

  • LC-MS/MS Analysis of Bile Acids in In Vitro Samples. (n.d.). Springer Nature Experiments. Available at: [Link]

  • A simple and reliable bile acid assay in human serum by LC‐MS/MS. (2022). National Institutes of Health. Available at: [Link]

  • A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. (2020). ResearchGate. Available at: [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (2020). National Institutes of Health. Available at: [Link]

  • Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. (n.d.). Esoterix. Available at: [Link]

  • A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. (2023). Agilent. Available at: [Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. (2017). National Institutes of Health. Available at: [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025). Chrom Tech, Inc.. Available at: [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Available at: [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2025). ResearchGate. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Available at: [Link]

  • Transformation of sulfated bile acids by human intestinal microflora. (n.d.). PubMed. Available at: [Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. (n.d.). ResearchGate. Available at: [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (2025). ResearchGate. Available at: [Link]

  • What is the difference between HILIC columns VS normal/reverse columns. (2022). Hawach Scientific. Available at: [Link]

  • Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. (n.d.). Oxford Academic. Available at: [Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mod. (2017). SpringerLink. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). MDPI. Available at: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). SpringerLink. Available at: [Link]

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. Available at: [Link]

  • Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. (n.d.). SCIEX. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Separation Science. Available at: [Link]

  • Hydrophilic-Interaction Chromatography: An Update. (n.d.). LCGC International. Available at: [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2005). PubMed. Available at: [Link]

  • Comparative Analysis of Universal Protein Extraction Methodologies for Screening of Lipase Activity from Agricultural Products. (n.d.). MDPI. Available at: [Link]

  • Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. (2020). MDPI. Available at: [Link]

  • Rosmarinic Acid Restores Colonic Mucus Secretion in Colitis Mice by Regulating Gut Microbiota-Derived Metabolites and the Activation of Inflammasomes. (2023). PubMed. Available at: [Link]

Sources

Validation & Comparative

Validating 7-Sulfocholic Acid (CA7S) as a Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of Sulfated Bile Acids

For decades, sulfation was dismissed as a mere detoxification pathway—a "molecular tag" for urinary excretion. This view is obsolete. 7-Sulfocholic Acid (CA7S) , also known as Cholic Acid 7-Sulfate, has emerged as a potent host-derived signaling molecule bridging the gut-liver-immune axis.

Unlike total bile acids (TBA), which serve as generic markers of cholestasis, CA7S is a specific ligand for TGR5 (inducing GLP-1 and insulin secretion) and MR1 (regulating MAIT cell immunometabolism). Its validation as a biomarker offers a novel window into metabolic plasticity, particularly in monitoring responses to bariatric surgery and microbiome-targeted therapies.

This guide outlines the validation framework for CA7S, comparing it against traditional metabolic markers and providing a field-proven LC-MS/MS protocol for its specific quantification.

Technical Profile & Mechanism of Action

To validate CA7S, one must understand its unique dual-signaling capability. It is not merely a surfactant; it is an endocrine messenger.

The CA7S Signaling Axis

CA7S is synthesized in the liver by sulfotransferase 2A1 (SULT2A1) and is heavily regulated by the gut microbiome. In germ-free models, CA7S levels drop by >98%, confirming it as a microbiome-dependent host metabolite .

  • Metabolic Pathway (TGR5): CA7S activates the TGR5 receptor on enteroendocrine L-cells, triggering the release of GLP-1 and insulin. This mechanism explains the surge of CA7S observed post-sleeve gastrectomy, correlating with rapid diabetes remission.

  • Immune Pathway (MR1): CA7S binds to MR1 (MHC class I-related protein) and presents to MAIT cells.[1] Unlike bacterial ligands that trigger inflammation, CA7S induces a tissue-repair and homeostatic gene signature.

CA7S_Pathway cluster_liver Liver cluster_gut Gut Lumen cluster_target Target Tissues cluster_effect Physiological Outcome Cholesterol Cholesterol CA CA Cholesterol->CA CYP7A1 CA7S CA7S CA->CA7S SULT2A1 (Sulfation) TGR5 TGR5 Receptor (L-Cells) CA7S->TGR5 MR1 MR1 Protein (MAIT Cells) CA7S->MR1 Microbiome Microbiome Microbiome->CA7S Regulation Insulin GLP-1 & Insulin Secretion TGR5->Insulin Repair Tissue Repair (Anti-inflammatory) MR1->Repair

Figure 1: The dual signaling pathway of CA7S. Unlike unconjugated bile acids, CA7S acts as a specific checkpoint for metabolic homeostasis and immune regulation.

Comparative Analysis: CA7S vs. Alternatives

Why switch to or add CA7S? Traditional markers measure damage or state ; CA7S measures signaling potential .

Feature7-Sulfocholic Acid (CA7S) Total Bile Acids (TBA) GLP-1 (Plasma) ALT / AST
Primary Utility Metabolic signaling & Immune homeostasisCholestasis / Liver InjuryGlucose regulationHepatocellular death
Specificity High (Specific TGR5/MR1 ligand)Low (Mixture of toxic/non-toxic species)High (Incretin hormone)Low (General injury)
Dynamic Range Surges post-bariatric surgery (Pro-metabolic)Increases in liver failure (Pathologic)Fluctuates rapidly (minutes)Increases in injury
Stability High (Sulfation adds stability)VariableLow (Requires DPP-4 inhibitors)High
Microbiome Link Direct readout of Host-Microbe interplayIndirectIndirectNone
Sample Type Serum, Urine, FecesSerumPlasma (stabilized)Serum

Critical Insight: While GLP-1 is the gold standard for incretin measurement, it is unstable and requires immediate protease inhibition. CA7S is a stable surrogate marker for the capacity of the bile acid pool to stimulate GLP-1 secretion, making it a robust biomarker for longitudinal studies in metabolic dysfunction-associated steatohepatitis (MASH) and Type 2 Diabetes (T2D).

Experimental Validation: LC-MS/MS Protocol

Challenge: The primary analytical hurdle is separating the 7-sulfate isomer from the 3-sulfate (CA3S) and 12-sulfate (CA12S) isomers. These isomers have identical mass-to-charge (m/z) ratios but distinct biological functions. CA3S has weak activity; CA12S is inactive. Chromatographic resolution is non-negotiable.

Protocol: Isomer-Specific Quantification of CA7S
A. Materials
  • Standards: Authentic Cholic Acid 7-Sulfate (Custom synthesis or specialized vendor), Cholic Acid 3-Sulfate (Iso-baric control).

  • Internal Standard: d4-Cholic Acid or d4-Taurocholic Acid.[2]

  • Matrix: Plasma or Serum (50 µL).

B. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (100 nM).

  • Vortex for 2 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Evaporate under nitrogen stream at 40°C.

  • Reconstitute in 100 µL of 50:50 Methanol:Water (v/v).

C. LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP 6500+ or Agilent 6495).

  • Column: Cortecs T3 C18 (2.1 x 100 mm, 1.6 µm) or equivalent high-strength silica. Standard C18 columns often fail to resolve the 3- and 7-sulfate isomers.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.0). Alkaline pH improves peak shape for sulfated species.

  • Mobile Phase B: Acetonitrile:Methanol (90:10).

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear gradient to 30% B (Critical separation window)

    • 7-10 min: Ramp to 95% B (Wash)

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • CA7S: m/z 487.2 → 407.3 (Loss of sulfate group [SO3]).

    • Qualifier: m/z 487.2 → 96.9 (Sulfate ion).

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_lc LC Separation (Critical) cluster_ms MS/MS Detection Sample Plasma (50 µL) PPT Protein Precipitation (ACN + IS) Sample->PPT Dry N2 Evaporation PPT->Dry Column Cortecs T3 C18 (High pH Mobile Phase) Dry->Column Isomers Resolution of CA-7S vs CA-3S Column->Isomers ESI ESI Negative Mode Isomers->ESI MRM MRM: 487.2 -> 407.3 ESI->MRM Data Quantification MRM->Data

Figure 2: Validated workflow for CA7S quantification.[1] Note the critical LC separation step to distinguish regioisomers.

Data Interpretation & Reference Ranges

When analyzing CA7S data, context is paramount.

  • Healthy Controls: Low baseline levels. CA7S is a minor component of the circulating bile acid pool in healthy, non-intervened individuals.

  • Dysbiosis/Obesity: Levels are often suppressed. A lack of CA7S may indicate a "broken" gut-liver signaling axis, contributing to insulin resistance.

  • Post-Intervention (e.g., Gastrectomy): A sharp increase (2-5 fold) is a positive prognostic marker. It indicates the restoration of TGR5 signaling and successful engagement of the distal gut microbiome.

Validation Criteria for Assay:

  • Linearity: 1 nM – 5000 nM (

    
    ).
    
  • Precision: CV < 15% for QC samples.

  • Selectivity: Baseline resolution (

    
    ) between CA7S and CA3S peaks.
    

References

  • Sulfated bile acid is a host-derived ligand for MAIT cells. Science Immunology, 2024.[3]

  • Unveiling the Mystery of Cholic-Acid-7-Sulfate: A Potential Game-Changer in Diabetes Treatment. Oreate AI Blog, 2025.

  • The Potential of Bile Acids as Biomarkers for Metabolic Disorders. International Journal of Molecular Sciences, 2023.[4]

  • Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 2013.

  • Bile Acids in Intrahepatic Cholestasis of Pregnancy. MDPI, 2022.

Sources

Comparative Guide to TGR5 Agonism: Lithocholic Acid vs. 7-Sulfocholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1] Its activation by bile acids triggers a cascade of events that regulate glucose homeostasis, energy expenditure, and inflammatory responses.[1][2] This guide provides an in-depth comparison of two key TGR5 agonists: lithocholic acid (LCA), the most potent endogenous ligand, and cholic acid-7-sulfate (CA7S), a gut-restricted sulfated bile acid. We will dissect their respective potencies, mechanisms of action, and physiological implications, supported by experimental data and protocols. The core distinction lies in LCA's potent but systemic activity, which is associated with potential side effects, versus CA7S's targeted, gut-restricted action, offering a promising avenue for minimizing off-target effects.[3][4]

The TGR5 Receptor: A Key Regulator of Metabolic and Inflammatory Pathways

TGR5 is a cell membrane-bound G protein-coupled receptor (GPCR) that is activated by bile acids.[5][6] Its expression is widespread, notably in the intestine, gallbladder, certain immune cells like macrophages, and brown adipose tissue.[2] This distribution underscores its multifaceted role in physiology.

Canonical Signaling Pathway

Upon agonist binding, TGR5 couples primarily to the Gαs protein subunit. This initiates a well-defined signaling cascade: the activated Gαs stimulates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[7] These effectors phosphorylate downstream targets, leading to changes in gene expression and cellular function.[7][8]

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGR5 TGR5 Receptor G_protein Gαs/βγ TGR5->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_protein->AC Activates ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets EPAC->Downstream Activates Targets Agonist Bile Acid Agonist Agonist->TGR5 Binds

Caption: Canonical TGR5 signaling pathway upon agonist binding.

Physiological Functions and Therapeutic Potential

TGR5 activation is linked to a host of beneficial metabolic effects:

  • GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance and insulin secretion.[3][9]

  • Energy Expenditure: In brown adipose tissue and muscle, TGR5 signaling boosts energy expenditure by inducing the expression of deiodinase 2 (D2), which converts inactive thyroid hormone (T4) to its active form (T3).[10][11]

  • Anti-Inflammatory Effects: TGR5 activation in macrophages can suppress the production of pro-inflammatory cytokines, highlighting its role in modulating immune responses.[2]

These functions make TGR5 an attractive drug target for conditions such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][4][12]

Profiling the Agonists: Lithocholic Acid (LCA) vs. Cholic Acid-7-Sulfate (CA7S)

While both LCA and CA7S activate TGR5, their origins, potency, and pharmacokinetic profiles present a compelling case for comparative analysis in drug development.

Lithocholic Acid (LCA): The Potent Endogenous Agonist

LCA is a secondary bile acid formed in the intestine through the metabolic action of gut microbiota.[13] It is recognized as the most potent naturally occurring TGR5 agonist.[2][6] This high potency drives robust physiological responses, including stimulating GLP-1 secretion and promoting skeletal muscle hypertrophy through TGR5-Akt signaling pathways.[9][14]

However, LCA's utility is hampered by significant liabilities. Its systemic absorption and potent, broad activity can lead to off-target effects. Notably, LCA is known to be cytotoxic and has been associated with cholestasis and an increased risk of gallstone formation due to its effects on gallbladder filling.[4][14]

Cholic Acid-7-Sulfate (CA7S): The Gut-Restricted Modulator

CA7S is a sulfated metabolite of cholic acid, a primary bile acid.[3] Research has identified CA7S as a potent TGR5 agonist that, crucially, remains largely confined to the gastrointestinal tract.[3] This "gut-restriction" is a key differentiator, as it allows for localized TGR5 activation in the intestine—sufficient to stimulate GLP-1 secretion and improve glucose tolerance—while minimizing systemic exposure and the associated side effects seen with agonists like LCA.[3] The sulfation at the C7 position appears to be critical for this favorable pharmacokinetic profile.[3]

Head-to-Head Comparison

The table below summarizes the key characteristics of LCA and CA7S as TGR5 agonists.

FeatureLithocholic Acid (LCA)Cholic Acid-7-Sulfate (CA7S)
Source Endogenous, secondary bile acid (microbial metabolite)Endogenous, sulfated primary bile acid
Chemical Class Monohydroxy-bile acidSulfated trihydroxy-bile acid
Reported Potency (EC₅₀) ~0.53 µM[2][6]~0.17 µM[3]
Key Feature High potency, systemic activityHigh potency, gut-restricted[3]
Therapeutic Potential Glucose control, energy metabolism[9]Glucose control with improved safety profile[3]
Known Liabilities Cytotoxicity, cholestasis, gallstone formation[4][14]Minimized systemic side effects[3]

Experimental Validation: A Protocol for Assessing TGR5 Agonism

To quantitatively compare the agonistic activity of compounds like LCA and CA7S, a cell-based reporter assay is the gold standard. The causality behind this choice is rooted in the TGR5 signaling pathway itself: since TGR5 activation elevates cAMP, we can measure this downstream effect using a reporter gene under the control of a cAMP Response Element (CRE).

Principle of the CRE-Luciferase Reporter Assay

This self-validating system involves co-transfecting host cells (typically HEK293T, which have low endogenous TGR5 expression) with two plasmids:

  • An expression plasmid containing the human TGR5 gene.

  • A reporter plasmid containing the firefly luciferase gene downstream of a CRE promoter.

When a TGR5 agonist is added, it activates the receptor, leading to cAMP production. cAMP, via PKA, activates the transcription factor CREB, which binds to the CRE promoter and drives the expression of luciferase. The resulting luminescence is directly proportional to the level of TGR5 activation and can be quantified with a luminometer.

Assay_Workflow cluster_prep Cell Preparation & Transfection (Day 1) cluster_treatment Compound Treatment (Day 2) cluster_readout Data Acquisition (Day 2) A1 Seed HEK293T cells in 96-well plate A2 Prepare transfection mix: TGR5 plasmid + CRE-Luc plasmid A1->A2 A3 Co-transfect cells A2->A3 B1 Prepare serial dilutions of LCA and CA7S B2 Add compounds to transfected cells B1->B2 B3 Incubate for 6-8 hours B2->B3 C1 Lyse cells and add luciferase substrate C2 Measure luminescence (Luminometer) C1->C2 C3 Analyze data: Plot dose-response curve & calculate EC₅₀ C2->C3

Caption: Experimental workflow for a TGR5 CRE-luciferase reporter assay.

Detailed Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • On Day 1, seed 20,000 cells per well into a 96-well white, clear-bottom assay plate. Allow cells to adhere for 18-24 hours.

  • Transient Co-Transfection:

    • On Day 2, prepare a transfection master mix using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

    • For each well, combine the TGR5 expression plasmid (e.g., 50 ng) and the CRE-luciferase reporter plasmid (e.g., 50 ng).

    • Add the plasmid mix to the transfection reagent, incubate to form complexes, and then add to the cells.

    • Incubate for 24 hours to allow for gene expression.

  • Compound Treatment:

    • On Day 3, prepare a 10-point serial dilution series for both LCA and CA7S in assay medium (e.g., Opti-MEM). A typical concentration range would be from 10 pM to 100 µM. Include a vehicle control (e.g., DMSO).

    • Carefully remove the transfection medium from the cells and replace it with the compound dilutions.

    • Incubate the plate at 37°C for 6 hours.

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase detection reagent (containing cell lysis buffer and luciferin substrate) to each well.

    • Incubate for 10 minutes in the dark to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the raw luminescence data by setting the vehicle control as 0% activation and a maximal concentration of a potent agonist (like LCA) as 100% activation.

    • Plot the normalized response versus the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the EC₅₀ value for each compound.

Conclusion and Future Directions

The comparison between lithocholic acid and cholic acid-7-sulfate illuminates a critical principle in modern drug development: the pursuit of tissue- and organ-specific activity to enhance therapeutic windows. LCA, as the archetypal potent TGR5 agonist, provides a benchmark for efficacy but also highlights the challenges of systemic activation.[2][9] In contrast, CA7S represents a more refined approach, demonstrating that potent, localized agonism within the gut can achieve desired metabolic outcomes, such as improved glucose tolerance, while mitigating the risks associated with broader systemic exposure.[3]

For researchers and drug developers, the focus should increasingly be on designing agonists that exploit such pharmacokinetic properties. The development of gut-restricted TGR5 agonists like CA7S offers a promising strategy for treating metabolic diseases with a potentially superior safety profile, paving the way for a new generation of targeted therapies.

References

  • The Effect of Lithocholic Acid on the Gut-Liver Axis. (2022). Frontiers in Physiology. [Link]

  • TGR5 Signaling in Hepatic Metabolic Health. (2018). Hepatology Communications. [Link]

  • Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. (2020). Nature Communications. [Link]

  • The TGR5 receptor mediates bile acid-induced itch and analgesia. (2013). The Journal of Clinical Investigation. [Link]

  • The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. (2011). Digestive Diseases. [Link]

  • Bile acids activate TGR5 to control thermogenesis and energy expenditure in brown adipose tissue. (2010). Nature Medicine. [Link]

  • TGR5, Not Only a Metabolic Regulator. (2016). Frontiers in Physiology. [Link]

  • The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation. (2011). Journal of Hepatology. [Link]

  • TGR5, Not Only a Metabolic Regulator. (2016). PMC - PubMed Central - NIH. [Link]

  • The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. (2024). International Journal of Molecular Sciences. [Link]

  • TGR5 Signaling in Hepatic Metabolic Health. (2018). MDPI. [Link]

  • TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available. (2022). INDIGO Biosciences. [Link]

  • Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans. (2022). eLife. [Link]

  • Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor. (2022). PMC - PubMed Central - NIH. [Link]

Sources

7-Sulfocholic Acid (CA7S): The Endogenous Key to MAIT Cell Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Application Note

Executive Summary: Redefining MAIT Cell Biology

For over a decade, the Mucosal-Associated Invariant T (MAIT) cell field has been dominated by the paradigm of microbial recognition—specifically, the detection of riboflavin metabolites like 5-OP-RU. This guide introduces and validates 7-Sulfocholic Acid (CA7S) , a host-derived endogenous ligand that fundamentally shifts MAIT cell function from "attack" (inflammation) to "maintenance" (homeostasis and tissue repair).

This guide is designed for immunologists and drug developers seeking to utilize CA7S to modulate MAIT cell survival without triggering the cytokine storms associated with high-affinity microbial ligands.

Mechanistic Architecture: The Dual Nature of MR1 Ligands

To understand the utility of 7-Sulfocholic Acid, one must contrast it with the standard agonist, 5-OP-RU.[1] The distinction lies not just in source, but in the structural biology of the MR1 interaction and the downstream signaling consequences.

The "Sword" vs. The "Shield"
  • 5-OP-RU (The Sword): A microbial metabolite that forms a covalent Schiff base with MR1 (Lys43). It drives high-affinity TCR engagement, rapid proliferation, and potent cytotoxicity (IFN

    
    , TNF 
    
    
    
    ).
  • 7-Sulfocholic Acid (The Shield): A host-derived sulfated bile acid.[2][3][4] It binds MR1 non-covalently with lower affinity.[1][5] It does not induce proliferation but is essential for thymic development, peripheral survival, and the upregulation of tissue-repair transcripts.

Signaling Pathway Visualization

The following diagram illustrates the divergent activation pathways between the microbial ligand (5-OP-RU) and the endogenous ligand (CA7S).

MAIT_Signaling cluster_ligands Ligand Source Microbiota (Riboflavin) Microbiota (Riboflavin) 5-OP-RU 5-OP-RU Microbiota (Riboflavin)->5-OP-RU Host Liver (Sult2a) Host Liver (Sult2a) 7-Sulfocholic Acid (CA7S) 7-Sulfocholic Acid (CA7S) Host Liver (Sult2a)->7-Sulfocholic Acid (CA7S) MR1 (Antigen Presenting Cell) MR1 (Antigen Presenting Cell) 5-OP-RU->MR1 (Antigen Presenting Cell) 7-Sulfocholic Acid (CA7S)->MR1 (Antigen Presenting Cell) Schiff Base Formation (Lys43) Schiff Base Formation (Lys43) MR1 (Antigen Presenting Cell)->Schiff Base Formation (Lys43) High Affinity Non-Covalent Binding (A-Pocket) Non-Covalent Binding (A-Pocket) MR1 (Antigen Presenting Cell)->Non-Covalent Binding (A-Pocket) Low Affinity MAIT TCR Engagement MAIT TCR Engagement Schiff Base Formation (Lys43)->MAIT TCR Engagement Non-Covalent Binding (A-Pocket)->MAIT TCR Engagement Strong Activation (NF-kB, mTOR) Strong Activation (NF-kB, mTOR) MAIT TCR Engagement->Strong Activation (NF-kB, mTOR) 5-OP-RU Driven Homeostatic Signaling (Survival) Homeostatic Signaling (Survival) MAIT TCR Engagement->Homeostatic Signaling (Survival) CA7S Driven Proliferation & Cytotoxicity Proliferation & Cytotoxicity Strong Activation (NF-kB, mTOR)->Proliferation & Cytotoxicity Tissue Repair & Maintenance Tissue Repair & Maintenance Homeostatic Signaling (Survival)->Tissue Repair & Maintenance

Caption: Divergent signaling outcomes: 5-OP-RU drives inflammatory expansion, while CA7S promotes survival and repair.

Technical Comparison: CA7S vs. 5-OP-RU

This table consolidates experimental data to guide reagent selection.

Feature5-OP-RU (Standard Agonist)7-Sulfocholic Acid (CA7S)
Origin Microbial (Riboflavin synthesis)Host (Liver Sult2a metabolism)
MR1 Binding Mode Covalent (Schiff base with Lys43)Non-Covalent (Hydrophobic A-pocket)
Binding Affinity High (

nM range)
Low/Moderate (Requires high conc.)
Primary Biological Outcome Proliferation, Cytokine Storm (IFN

)
Survival, Homeostatic Gene Signature
Key Gene Targets IFNG, TNF, GZMBCXCR4 (Retention), BCL2 (Survival)
Stability Unstable (Requires -80°C/fresh prep)Stable (Sulfated steroid structure)
Experimental Use Case Infection models, Tetramer stainingAutoimmunity, Tissue repair, Development
Validated Experimental Protocols

To confirm the activity of CA7S in your system, you cannot rely on standard proliferation assays (e.g., CFSE dilution), as CA7S does not drive robust division. Instead, use the following self-validating protocols focused on competition and survival .

Protocol A: MR1 Competitive Binding Assay

Objective: Verify CA7S binding to MR1 by displacing a known ligand or stabilizing MR1. Rationale: Since CA7S binding is non-covalent, it acts as a competitive antagonist against high-affinity ligands or can be detected via MR1 surface stabilization on MR1-overexpressing cell lines.

Materials:

  • C1R-MR1 cells (or equivalent MR1-overexpressing line).

  • 5-OP-RU (positive control).[2][4]

  • 7-Sulfocholic Acid (CA7S) (Test compound).[1][2][3][4][5][6]

  • Anti-MR1 antibody (Clone 26.5).

Workflow:

  • Preparation: Acid-strip C1R-MR1 cells (citrate buffer, pH 3.0) for 2 minutes to remove pre-bound endogenous ligands. Neutralize immediately with complete media.

  • Incubation: Plate cells at

    
     per well.
    
    • Condition 1: Media only (Negative Control).

    • Condition 2: 5-OP-RU (10 nM) (Positive Control - Max MR1 upregulation).

    • Condition 3: CA7S (Titration: 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M).
  • Timing: Incubate for 4–16 hours at 37°C.

  • Readout: Stain with Anti-MR1 (PE or APC conjugated). Analyze via Flow Cytometry.[7]

  • Validation Criteria: CA7S should induce a dose-dependent increase in MR1 surface expression (MFI) compared to media control, though likely lower than the 5-OP-RU saturation point.

Protocol B: The "Survival vs. Expansion" Functional Assay

Objective: Distinguish CA7S activity from microbial activation. Rationale: CA7S rescues MAIT cells from apoptosis without inducing division.

Workflow:

  • Isolation: Purify CD3+ V

    
     7.2+ CD161+ MAIT cells from PBMCs or murine thymus/spleen.
    
  • Labeling: Label cells with CellTrace™ Violet (CTV) to track proliferation.

  • Culture: Culture cells in serum-free or low-serum media (to minimize exogenous bile acids) for 5–7 days.

    • Stimulation:[8][7] Plate-bound Anti-CD3 (sub-optimal) + CA7S (50

      
      M).
      
    • Control: Plate-bound Anti-CD3 + 5-OP-RU (10 nM).

  • Analysis (Day 6):

    • Proliferation: Measure CTV dilution.

    • Survival: Stain for Annexin V / 7-AAD.

    • Phenotype: Stain for CXCR4 (Homeostatic marker).

  • Expected Outcome:

    • 5-OP-RU: High CTV dilution (Proliferation), High CD69, Low CXCR4.

    • CA7S: No CTV dilution (No proliferation), High Viability (Low Annexin V), High CXCR4 .

Experimental Logic & Workflow Diagram

The following diagram outlines the decision matrix for validating CA7S in a research setting.

CA7S_Validation Start: Purified MAIT Cells Start: Purified MAIT Cells Stimulation Stimulation Start: Purified MAIT Cells->Stimulation Assay 1: Proliferation (CFSE/CTV) Assay 1: Proliferation (CFSE/CTV) Stimulation->Assay 1: Proliferation (CFSE/CTV) Assay 2: Surface MR1 (C1R cells) Assay 2: Surface MR1 (C1R cells) Stimulation->Assay 2: Surface MR1 (C1R cells) Assay 3: Gene Expression (qPCR) Assay 3: Gene Expression (qPCR) Stimulation->Assay 3: Gene Expression (qPCR) Outcome: Division Outcome: Division Assay 1: Proliferation (CFSE/CTV)->Outcome: Division 5-OP-RU Outcome: No Division Outcome: No Division Assay 1: Proliferation (CFSE/CTV)->Outcome: No Division CA7S Outcome: High MR1 MFI Outcome: High MR1 MFI Assay 2: Surface MR1 (C1R cells)->Outcome: High MR1 MFI Both Bind MR1 Outcome: Inflammatory Genes (IFNg) Outcome: Inflammatory Genes (IFNg) Assay 3: Gene Expression (qPCR)->Outcome: Inflammatory Genes (IFNg) 5-OP-RU Outcome: Repair Genes (CXCR4) Outcome: Repair Genes (CXCR4) Assay 3: Gene Expression (qPCR)->Outcome: Repair Genes (CXCR4) CA7S Conclusion: Microbial Agonist (5-OP-RU) Conclusion: Microbial Agonist (5-OP-RU) Outcome: Division->Conclusion: Microbial Agonist (5-OP-RU) Conclusion: Homeostatic Agonist (CA7S) Conclusion: Homeostatic Agonist (CA7S) Outcome: No Division->Conclusion: Homeostatic Agonist (CA7S) Outcome: Inflammatory Genes (IFNg)->Conclusion: Microbial Agonist (5-OP-RU) Outcome: Repair Genes (CXCR4)->Conclusion: Homeostatic Agonist (CA7S)

Caption: Validation workflow distinguishing CA7S activity through proliferation, binding, and gene expression metrics.

References
  • Ito, E., et al. (2024). "Sulfated bile acid is a host-derived ligand for MAIT cells."[2][3][4][5][9] Science Immunology, 9(91).[3] [3]

  • Corbett, A. J., et al. (2014). "T cell activation by transitory neo-antigens presented by MR1." Nature, 509, 361–365.

  • Harriff, M. J., et al. (2018). "MR1 displays the microbial metabolome driving selective induction of MAIT cell effector functions." PLOS Biology, 16(10).

  • Chaudhari, S. N., et al. (2021). "Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects."[9] Nature Chemical Biology, 17, 20–29.[9]

Sources

Assessing the Specificity and Off-Target Profile of 7-Sulfocholic Acid (CA7S) in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Sulfocholic Acid (CA7S) , also known as Cholic Acid 7-sulfate, is a sulfated metabolite of cholic acid.[1][2] While historically viewed merely as a detoxification product, it has emerged as a potent, gut-restricted TGR5 (GPBAR1) agonist and a unique ligand for MR1 (MHC class I-related protein).[1]

For researchers utilizing CA7S to probe metabolic signaling, distinguishing its TGR5-mediated effects from potential off-target activities—specifically FXR activation (common in parent bile acids) and MR1-mediated immune modulation —is critical.[1] This guide provides a comparative analysis and rigorous experimental frameworks to validate CA7S specificity in cellular models.

Part 1: The Comparative Landscape

To effectively use CA7S, one must understand how it differs from its parent compound (Cholic Acid) and synthetic alternatives (INT-777).[1]

Mechanism of Action Differentiators[3]
  • TGR5 Selectivity: Unlike Cholic Acid (CA), which is a weak TGR5 agonist and a moderate FXR agonist, CA7S exhibits high selectivity for TGR5 (EC50 ≈ 0.17 µM) with significantly reduced FXR affinity due to the negative charge at the C7 position preventing hydrophobic pocket insertion.[1]

  • The "Hidden" Off-Target (MR1): Unlike synthetic TGR5 agonists (e.g., INT-777), CA7S is an endogenous ligand for MR1.[1] It stabilizes MR1 on the cell surface and activates MAIT (Mucosal-Associated Invariant T) cells.[1] If your model includes immune cells, this is a critical confounding variable.

Comparative Profile Table
Feature7-Sulfocholic Acid (CA7S) Cholic Acid (CA) INT-777 GW4064
Primary Target TGR5 (Agonist) FXR & TGR5 (Weak)TGR5 (Potent Agonist)FXR (Potent Agonist)
FXR Activity Negligible / Very LowModerate AgonistNegligibleHigh Agonist
MR1 Binding High (stabilizes MR1) Low / NoneNoneNone
Membrane Permeability Low (Gut-restricted/Charged)High (Passive diffusion)HighHigh
Cytotoxicity Low (Detoxified form)Moderate (Dose-dependent)LowModerate
Best Use Case Physiological TGR5/MR1 studiesGeneral BA metabolismPure TGR5 signalingPure FXR signaling

Part 2: Critical Off-Target Assessment Panels

When validating CA7S in your specific cellular model, you must rule out two primary off-target mechanisms: Nuclear Receptor Cross-reactivity and Cytotoxicity .

Nuclear Receptor Specificity (The FXR Check)

Since CA7S is derived from CA (an FXR ligand), you must confirm that the sulfation at C7 has effectively abolished FXR binding in your cell type.[1]

  • Assay: Gal4-FXR Luciferase Reporter Assay.

  • Why: This system isolates the Ligand Binding Domain (LBD) of FXR, eliminating interference from other endogenous receptors.[1]

  • Success Criteria: CA7S should induce <10% luciferase activity compared to a saturating dose of GW4064 or CDCA.[1]

Membrane Integrity & Toxicity

Sulfated bile acids are generally less toxic than their unconjugated counterparts, but high concentrations (mM range) can still act as detergents.[1]

  • Assay: LDH Release (Membrane rupture) + ATP Quantification (Metabolic health).

  • Success Criteria: No significant increase in LDH release at 5x the effective TGR5 EC50 concentration.

Part 3: Experimental Protocols

Protocol A: Validating TGR5 Specificity vs. FXR Activation

This protocol ensures that the observed effects are TGR5-mediated and not due to residual FXR activation.

Reagents:

  • Cell Line: HEK293T (Null for endogenous bile acid receptors) or NCI-H716 (Endogenous TGR5 high).[1]

  • Plasmids: pGL4-CRE-Luc (cAMP response for TGR5), pCMV-Gal4-FXR-LBD + pUAS-Luc (for FXR).[1]

  • Controls: INT-777 (Pos TGR5), GW4064 (Pos FXR), DMSO (Neg).[1]

Step-by-Step Workflow:

  • Seeding: Plate HEK293T cells at 20,000 cells/well in 96-well white-walled plates.

  • Transfection (24h later):

    • Set A (TGR5 Check): Transfect with hTGR5 expression vector + pGL4-CRE-Luc.[1]

    • Set B (FXR Check): Transfect with Gal4-FXR-LBD + pUAS-Luc.[1]

  • Treatment (24h post-transfection):

    • Serum-starve cells for 4 hours.[1]

    • Treat with CA7S dose curve (0.01 µM – 100 µM).[1]

    • Include 1 µM GW4064 (FXR Control) and 1 µM INT-777 (TGR5 Control).[1]

  • Readout (6-18h post-treatment):

    • Add Luciferase substrate (e.g., Bright-Glo).[1]

    • Measure luminescence.[1]

  • Data Analysis: Plot Dose-Response curves. A "clean" CA7S profile will show a sigmoidal curve in Set A (cAMP) and a flat line in Set B (FXR).[1]

Protocol B: Assessing MR1 Surface Stabilization (The Unique Off-Target)

If utilizing immune-competent models, you must assess if CA7S is stabilizing MR1, which could trigger MAIT cell activation independent of TGR5.[1]

Reagents:

  • Cell Line: C1R cells transfected with MR1 (C1R-MR1) or HeLa-MR1.[1]

  • Antibody: Anti-MR1-PE (Clone 26.5).[1]

Step-by-Step Workflow:

  • Preparation: Acid-strip cells (optional but recommended) to remove endogenous ligands, or use standard culture.[1]

  • Incubation: Incubate cells with CA7S (10-50 µM) for 4-16 hours at 37°C.

    • Positive Control:[1][3] 6-FP (6-formylpterin) or Ac-6-FP.[1]

  • Staining: Wash cells with cold FACS buffer (PBS + 2% FBS).[1] Stain with Anti-MR1-PE for 30 mins at 4°C.[1]

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

  • Interpretation: An increase in MR1 surface expression confirms CA7S binding to MR1.[1] If this occurs, any "metabolic" effects in immune co-cultures may be confounded by MAIT cell activation.

Part 4: Visualizations

Diagram 1: Signaling Divergence of CA7S

This diagram illustrates the mechanistic separation between CA7S and its parent compound, highlighting the specific pathways activated.

CA7S_Signaling cluster_offtarget Potential Off-Target Confounders CA Cholic Acid (CA) FXR FXR (Nuclear Receptor) CA->FXR High Affinity TGR5 TGR5 (GPCR) CA->TGR5 Low Affinity CA7S 7-Sulfocholic Acid (CA7S) CA7S->FXR Blocked by Sulfation CA7S->TGR5 High Affinity (EC50 0.17µM) MR1 MR1 (MHC-I Related) CA7S->MR1 Ligand Binding SHP SHP Induction (Metabolic Repression) FXR->SHP cAMP cAMP / PKA (GLP-1 Secretion) TGR5->cAMP MAIT MAIT Cell Activation/Survival MR1->MAIT

Caption: CA7S selectively activates TGR5 and binds MR1, avoiding the FXR-SHP axis dominant in Cholic Acid signaling.

Diagram 2: Validation Workflow

A logic flow for researchers to determine if CA7S is appropriate for their specific experimental model.[1]

Validation_Workflow Start Start: CA7S Validation Step1 Is the model Immune-Competent? Start->Step1 Check_MR1 Perform MR1 Surface Stabilization Assay Step1->Check_MR1 Yes Check_FXR Perform Gal4-FXR Luciferase Assay Step1->Check_FXR No Decision1 MR1 Activated? Check_MR1->Decision1 Decision2 FXR Activated? Check_FXR->Decision2 Stop_Immune STOP: Confounded by MAIT cell activation Decision1->Stop_Immune Yes Proceed_Immune PROCEED: Use CA7S (Monitor MR1 controls) Decision1->Proceed_Immune No Stop_FXR STOP: High Dose Artifact (Reduce Conc.) Decision2->Stop_FXR >10% vs GW4064 Proceed_FXR PROCEED: Valid TGR5 Specific Response Decision2->Proceed_FXR <10% vs GW4064

Caption: Decision matrix for validating CA7S utility based on immune competence and nuclear receptor background.

References

  • Harington, A., et al. (2021).[1] Cholic acid 7-sulfate is a selective agonist targeting TGR5 and a ligand for MHC class I-related protein (MR1).[1][4] MedChemExpress.[1][4] Link

  • Sato, H., et al. (2008).[1] Glucagon-like peptide-1 secretion is induced by the TGR5 agonist cholic acid 7-sulfate in enteroendocrine L cells.[1][4] Journal of Biological Chemistry.[1]

  • Keller, A.N., et al. (2017).[1] Drugs and drug-like molecules can modulate the function of mucosal-associated invariant T cells.[1] Nature Immunology.[1] Link

  • Chaudhari, S.N., et al. (2021).[1] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[1] Toxicological Sciences.[1] Link

  • Pellicci, D.G., et al. (2020).[1] Sulfated bile acid is a host-derived ligand for MAIT cells.[1][2] Science Immunology.[1] Link[1]

Sources

Safety Operating Guide

Laboratory Safety & Operational Guide: 7-Sulfocholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Sulfocholic acid is a sulfated metabolite of the primary bile acid, cholic acid.[1] While often utilized as a biomarker for liver function and microbiome activity, its handling requires specific precautions due to its physicochemical nature as an amphipathic surfactant .

Unlike simple inorganic acids, the primary hazard here is not immediate corrosion, but membrane disruption . As a biological detergent, this compound can solubilize cell membranes upon contact with mucous membranes or lung tissue. Therefore, safety protocols must prioritize preventing inhalation of particulates and prolonged dermal contact.

Immediate Directive: Treat as a bioactive irritant. Handle all dry powder within a certified chemical fume hood.

Hazard Identification & Physicochemical Correlation

To select the correct PPE, we must understand the "Why" behind the hazard.

PropertyDataOperational Hazard Implication
Physical State Crystalline SolidHigh risk of aerosolization during weighing.[1][2][3] Inhaled surfactants disrupt lung surfactant layers.
Solubility Soluble in Water, DMSO, DMFRapid absorption through moist membranes (eyes, throat).[1][2][3]
Chemical Class Sulfated Steroid / SurfactantLipophilic backbone allows skin permeation; Sulfate group increases water solubility, facilitating transport in blood.[2][3]
Toxicity Profile Uncharacterized / IrritantPrudent Practice: Assume potential for respiratory sensitization and eye damage (H319, H335).[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the permeation resistance required for steroid derivatives and the filtration efficiency needed for fine particulates.

A. Respiratory Protection (Critical)[1][4][5][6]
  • Primary Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood .

  • Secondary Control (If hood unavailable): N95 or P100 Respirator .

    • Scientific Logic: Surgical masks offer zero protection against chemical particulates (<5 microns).[1] You must use a respirator rated for particulate filtration to prevent the "detergent effect" on alveolar tissue.

B. Dermal Protection (Gloves)[1][5][7]
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil thickness) .[1]

  • Contraindication: Avoid Latex.

    • Scientific Logic: Bile acids are lipophilic (fat-loving).[1][2][3] Latex is susceptible to permeation by steroid-like compounds.[1][2] Nitrile provides a superior barrier against organic contaminants and polar solvents (like DMSO) often used to dissolve this compound.[1]

  • Protocol: "Double-gloving" is recommended when handling stock solutions >10 mg/mL.[1]

C. Ocular Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1) .

  • Reasoning: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a seal, preventing the surfactant from dissolving into the tear film of the eye.

Operational Logic & Workflows

Visualization: Risk Assessment & PPE Selection

The following logic gate determines your safety requirements based on the state of the matter.

PPE_Logic Start START: Handling 7-Sulfocholic Acid State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing/Transfer Liquid Liquid / Solubilized State->Liquid Pipetting/Dilution Hood MANDATORY: Chemical Fume Hood (Prevent Inhalation) Solid->Hood Splash Risk of Splash? Liquid->Splash Weighing Use Anti-Static Gun (Prevent Aerosolization) Hood->Weighing PPE_Max PPE: Nitrile Gloves + Goggles + Lab Coat + N95 (if outside hood) Weighing->PPE_Max Splash->PPE_Max Yes (High Vol) PPE_Std PPE: Nitrile Gloves + Safety Glasses + Lab Coat Splash->PPE_Std No (Low Vol)

Figure 1: Decision logic for selecting PPE based on physical state and procedural risk.

Standard Operating Procedure (SOP): Safe Weighing & Solubilization

Objective: Solubilize 10 mg of 7-Sulfocholic acid without generating dust.

  • Preparation:

    • Don PPE (Nitrile gloves, coat, goggles).[1][4]

    • Activate Fume Hood (Face velocity check: 0.3–0.5 m/s).[1]

    • Self-Validation: Check glove integrity by inflating them slightly with air to detect pinholes.

  • Weighing (The Critical Step):

    • Place the analytical balance inside the hood.

    • Static Control: 7-Sulfocholic acid powder is prone to static charge.[1] Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer. This prevents the powder from "jumping" and becoming airborne.

    • Transfer gently.[5] Do not dump.

  • Solubilization:

    • Preferred Solvent: DMSO or Methanol (for stock solutions).[1]

    • Add solvent to the powder (not powder to solvent) to minimize displacement of air and dust generation.[1]

    • Vortex in a capped tube.

Emergency Response & Disposal

Spill Response Protocol

In the event of a spill, do not wipe dry powder. This creates aerosols.

  • Isolate: Alert nearby personnel.

  • Dampen: Cover the powder spill with a paper towel soaked in water (7-Sulfocholic acid is water-soluble).[1] This prevents dust.[6][7][8]

  • Wipe: Wipe up the wet slurry.

  • Clean: Clean surface with 70% Ethanol.

Disposal Logic

Do not flush down the drain. Even though it is a metabolite, it is a chemical waste.

  • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste" (Red Bag/Bin).[1]

  • Liquid Waste: Collect in "Organic Solvent Waste" carboy (if dissolved in DMSO/MeOH) or "Aqueous Chemical Waste" (if in water).[1] Label clearly as "Contains Bile Acid Derivatives."

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type Solid Solid (Powder/Wipes) Type->Solid Liquid Liquid Solution Type->Liquid Bin_Solid Hazardous Solid Waste (Incineration) Solid->Bin_Solid Bin_Org Organic Solvent Waste (If DMSO/MeOH) Liquid->Bin_Org Solvent Base Bin_Aq Aqueous Waste (If Water/PBS) Liquid->Bin_Aq Water Base

Figure 2: Waste disposal classification flow.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 404001, 7-Sulfocholic acid.[1] PubChem. Available at: [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Available at: [Link]

  • Human Metabolome Database (HMDB). Metabocard for 7-Sulfocholic acid (HMDB0002421).[1] HMDB. Available at: [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Sulfocholic acid
Reactant of Route 2
7-Sulfocholic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.